8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXPIKAEAYGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262720 | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96901-92-7, 76272-36-1 | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96901-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. This bicyclic amine is a crucial structural motif and a versatile intermediate in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid conformational structure makes it an attractive scaffold for designing potent and selective ligands for various biological targets. This guide consolidates key physicochemical data, outlines experimental protocols, and illustrates its role in drug discovery through logical diagrams.
Core Chemical and Physical Properties
This compound, part of the tropane alkaloid family of compounds, is recognized for its unique bicyclic framework which provides a conformationally restricted scaffold.[1] This structural rigidity is a valuable feature in medicinal chemistry, aiding in the design of molecules with enhanced interaction at biological targets.[2][3] The compound exists as endo and exo stereoisomers, which can significantly influence its biological activity.
The quantitative physicochemical properties are summarized in the table below for easy comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀N₂ | [4][5][6][7][8] |
| Molecular Weight | 216.32 g/mol | [4][5][6][7][8] |
| IUPAC Name | (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (isomer specific) | [5][9] |
| CAS Number | 96901-92-7 (unspecified stereochemistry)[6][9][10]; 76272-35-0 (endo)[5][7]; 76272-36-1 (exo)[5][11] | [5][6][7][9][10][11] |
| Physical Form | Liquid / Neat | [4][9] |
| Boiling Point | 317.1 °C at 760 mmHg | [12] |
| Density | 1.082 g/cm³ | [12] |
| Refractive Index | 1.581 | [12] |
| Storage Temperature | Room Temperature or 2-8 °C | [7][9] |
| InChI Key | TZWXPIKAEAYGPF-UHFFFAOYSA-N (unspecified stereochemistry) | [6][9] |
| SMILES | N[C@H]1C[C@@H]2CC--INVALID-LINK--N2Cc1ccccc1 (isomer specific) | [4] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | [11] |
| logP | 2.1407 | [11] |
Applications in Drug Discovery and Neuroscience
This compound serves as a key building block in the synthesis of a wide range of biologically active compounds.[2] Its scaffold is integral to the development of agents targeting various receptors and transporters in the central nervous system.
Key Therapeutic Areas:
-
Neurotransmitter System Modulation: The compound is a precursor for potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[13] Derivatives have been developed that show high affinity and selectivity, making them valuable tools for neuroscience research and for developing treatments for conditions like cocaine addiction.[13]
-
Neurokinin-1 (NK1) Receptor Antagonists: The 8-azabicyclo[3.2.1]octane core has been utilized to develop high-affinity NK1 receptor antagonists, which have potential applications in treating pain and inflammation.[14]
-
Other Applications: It is also used as an intermediate in the preparation of CCR5 receptor antagonists, antibacterial agents, and dopamine antagonists.[4] Its stability and reactivity profile make it a reliable tool for diverse synthetic pathways.[2]
The diagram below illustrates the role of the 8-azabicyclo[3.2.1]octane scaffold as a foundational structure for developing specific neuromodulatory agents.
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound typically starts from the corresponding ketone, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzyltropinone). A common and effective method is reductive amination.
The general workflow for this synthesis is depicted below.
Detailed Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq)
-
Ammonium acetate (NH₄OAc, 10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one in methanol, add ammonium acetate. Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride to the mixture in portions, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, quench the reaction by carefully adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of DCM/MeOH with 1% triethylamine) to yield the pure product.
Protocol: Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). The spectra should confirm the presence of the benzyl group protons, the bicyclic core protons, and the amine proton, with chemical shifts and coupling constants consistent with the expected structure.
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI) Mass Spectrometry to confirm the molecular weight. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 217.17.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound by HPLC. A single major peak should be observed, and the purity is typically reported as a percentage of the total peak area.
Safety and Handling
This compound is associated with several hazards.[6][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
| Hazard Class | GHS Statement | Code(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332[5][6] |
| Skin Irritation | Causes skin irritation. | H315[6] |
| Eye Damage | Causes serious eye damage. | H318[6] |
| Respiratory | May cause respiratory irritation. | H335[6] |
Precautionary Statements: Users should adhere to standard precautionary measures including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and seeking immediate medical advice if exposure occurs (P310).[9]
Conclusion
This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its conformationally constrained scaffold is a proven platform for the design of potent and selective modulators of key neurological targets. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics. The information and protocols provided in this guide serve as a foundational resource for researchers engaged in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 4. Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | CymitQuimica [cymitquimica.com]
- 5. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | C14H20N2 | CID 11031267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine | C14H20N2 | CID 12832103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,5S)-endo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine;CAS No.:76272-35-0 [chemshuttle.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 96901-92-7 [sigmaaldrich.com]
- 10. 96901-92-7|this compound|BLD Pharm [bldpharm.com]
- 11. chemscene.com [chemscene.com]
- 12. molbase.com [molbase.com]
- 13. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a tropane alkaloid derivative that serves as a versatile scaffold in medicinal chemistry. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural analogs have demonstrated significant activity as monoamine transporter inhibitors and neurokinin-1 (NK1) receptor antagonists. This technical guide synthesizes the available information on related compounds to propose a likely mechanism of action for this compound, provides detailed hypothetical experimental protocols for its characterization, and presents a framework for understanding its potential therapeutic applications.
Introduction
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a rigid bicyclic structure that is a key pharmacophore in a variety of biologically active molecules, both natural and synthetic. The benzyl group at the 8-position and the amine at the 3-position of the core structure of this compound suggest its potential interaction with biological targets that recognize these motifs, particularly within the central nervous system. This guide explores the probable mechanisms of action based on structure-activity relationships of closely related analogs.
Putative Mechanisms of Action
Based on the pharmacological profiles of its derivatives, this compound is likely to exhibit activity at one or more of the following targets:
-
Monoamine Transporters (DAT, SERT, NET): The tropane core is a well-established pharmacophore for inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Derivatives of 8-azabicyclo[3.2.1]octane have shown high affinity and selectivity for DAT. The benzyl substitution at the nitrogen atom is known to influence the potency and selectivity of these interactions.
-
Neurokinin-1 (NK1) Receptor: A series of 8-azabicyclo[3.2.1]octane benzylamine derivatives have been identified as potent antagonists of the human NK1 receptor. This suggests that this compound itself may possess antagonistic properties at this receptor.
Quantitative Data on Related Compounds
| Compound Class | Target | Parameter | Value (nM) |
| 3α-Benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes | Dopamine Transporter (DAT) | Kᵢ | 98[1] |
| 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives | Dopamine Transporter (DAT) | Kᵢ | 3.9 - 4.0[2][3] |
| 8-Azabicyclo[3.2.1]octane Benzylamine Derivatives | Neurokinin-1 (NK1) Receptor | - | High Affinity Antagonists[4] |
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell Membranes: Membranes from cells stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
[³H]WIN 35,428 for DAT.
-
[³H]Citalopram for SERT.
-
[³H]Nisoxetine for NET.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known transporter inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Fluid.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
-
Add 50 µL of the appropriate radioligand at a concentration near its Kd value.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the uptake of dopamine, serotonin, or norepinephrine into cells expressing the respective transporters.
Materials:
-
Cell Line: HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Lysis Buffer: 1% SDS solution.
-
96-well cell culture plates.
-
Scintillation counter and fluid.
Procedure:
-
Seed the transporter-expressing cells into a 96-well plate and grow to confluency.
-
On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-20 minutes at 37°C.
-
Initiate uptake by adding the respective [³H]-labeled neurotransmitter at a concentration near its Km value.
-
Incubate for a short period (5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.
NK1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the human NK1 receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]Substance P or a potent [³H]-labeled NK1 antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., Aprepitant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.
-
Other materials: As listed in section 4.1.
Procedure: The procedure is analogous to the monoamine transporter binding assay described in section 4.1, with the substitution of NK1 receptor-expressing membranes, the appropriate radioligand, and non-specific binding control.
Visualizations
Signaling Pathways
Caption: Inhibition of Monoamine Transporter by this compound.
Caption: Antagonism of the NK1 Receptor by this compound.
Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, the extensive research on its structural analogs strongly suggests its potential as a modulator of monoamine transporters and/or the NK1 receptor. The provided experimental protocols offer a comprehensive framework for the detailed pharmacological characterization of this compound. Further investigation is warranted to elucidate its precise molecular targets, binding affinities, and functional activities, which will be crucial for guiding its potential development as a therapeutic agent for neurological and psychiatric disorders.
References
- 1. Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its closely related analogues. While specific quantitative data for the parent compound is limited in publicly accessible literature, extensive structure-activity relationship (SAR) studies on derivatives of the 8-azabicyclo[3.2.1]octane core reveal a strong propensity for interaction with monoamine transporters, particularly the dopamine transporter (DAT). This document synthesizes the available information to project a likely pharmacological profile for this compound, details common experimental protocols for assessing such compounds, and visualizes the key signaling pathways involved.
Introduction
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including tropane alkaloids. The introduction of a benzyl group at the 8-position and an amine at the 3-position, as in this compound, creates a molecule with significant potential for interacting with neurological targets. This compound serves as a crucial intermediate in the synthesis of novel therapeutics, particularly for neurological disorders. Its structural features suggest a high likelihood of affinity for neurotransmitter transporters.
Predicted Pharmacological Profile
Based on the pharmacological data of structurally related analogues, this compound is predicted to be a potent ligand for monoamine transporters, with a primary affinity for the dopamine transporter (DAT). The benzyl group at the 8-position is a common feature in many potent DAT inhibitors.
Monoamine Transporter Affinity
Structure-activity relationship studies of various 8-substituted-3-substituted-8-azabicyclo[3.2.1]octane derivatives consistently demonstrate high affinity for DAT. For instance, a series of 3α-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes showed significant DAT binding affinity. Another study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives also highlighted the role of the 8-substituent in modulating affinity and selectivity for DAT, SERT, and NET. While the unsubstituted benzyl analogue in these series is not the primary focus, the data collectively suggest that the 8-benzyl moiety is conducive to DAT binding.
Quantitative Data on Analogues
To provide a quantitative perspective, the following table summarizes the binding affinities of representative 8-substituted-8-azabicyclo[3.2.1]octane analogues at the dopamine, serotonin, and norepinephrine transporters. It is important to note that these are not the exact target compound but provide context for its likely activity.
| Compound (Analogue) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference |
| 8-(4-chlorobenzyl)-3-[2-(diphenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane | 3.9 | 655 | 5297 | |
| 8-cyclopropylmethyl-3-[2-(diphenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane | 4.0 | 4240 | 124 | |
| 3α-benzyl-8-[2-(diphenylmethoxy)ethyl]-8-azabicyclo[3.2.1]octane | 98 | >10,000 | >10,000 |
Key Signaling Pathways
The primary predicted target of this compound is the dopamine transporter (DAT). Inhibition of DAT leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.
Experimental Protocols
The following outlines a standard experimental protocol for determining the binding affinity of a test compound at the dopamine transporter using a radioligand binding assay.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is a generalized procedure based on common practices in the field.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine transporter.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]WIN 35,428 (a common high-affinity DAT ligand)
-
Tissue Source: Rat striatal tissue, known for high DAT density
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Non-specific Binding Control: Cocaine (10 µM) or a high concentration of unlabeled WIN 35,428
-
Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membranes.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Add the membrane preparation to each well.
-
Add the test compound at various concentrations.
-
Add the [³H]WIN 35,428 radioligand at a concentration near its Kₑ.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
Conclusion
This compound is a compound of significant interest due to its structural similarity to known monoamine transporter inhibitors. Based on extensive SAR studies of its analogues, it is predicted to be a potent dopamine transporter ligand. This technical guide provides a foundational understanding of its likely pharmacological profile, the key signaling pathways it is expected to modulate, and the standard experimental procedures for its characterization. Further empirical studies are warranted to definitively elucidate the complete pharmacological profile of this compound.
An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine as a Dopamine Transporter Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Dopamine Transporter as a Therapeutic Target
The dopamine transporter is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and magnitude of dopaminergic signaling. Dysregulation of DAT function has been implicated in the pathophysiology of numerous disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. As such, DAT has emerged as a significant target for the development of novel pharmacotherapies. The 8-azabicyclo[3.2.1]octane nucleus has proven to be a privileged scaffold in the design of DAT ligands, offering a rigid framework that can be chemically modified to achieve high affinity and selectivity.
Quantitative Data on Related 8-azabicyclo[3.2.1]octane Derivatives
While specific binding affinity data for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine at the dopamine, serotonin (SERT), and norepinephrine (NET) transporters is not extensively documented in publicly accessible literature, the following tables summarize the binding affinities (Ki, in nM) of structurally related compounds. This data provides valuable insights into the structure-activity relationships within this chemical class.
Table 1: Binding Affinities (Ki, nM) of 3α-Benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octane Analogs at the Dopamine Transporter [1]
| Compound | R | Ki (nM) at DAT |
| 7a | H | 98 |
| 7b | 4-F | 130 |
| 7c | 4,4'-di-F | 150 |
| 7d | 4-Cl | 110 |
| 7e | 4,4'-di-Cl | 120 |
| 7f | 4-CH3 | 180 |
| Cocaine | 250 | |
| GBR-12909 | 20 |
Note: Data is for 3α-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octane analogs, not this compound.
Table 2: Binding Affinities (Ki, nM) of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters [2]
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22a | Methyl | 10.3 | 1180 | 1860 | 115 | 181 |
| 22b | Ethyl | 11.2 | 1260 | 2140 | 113 | 191 |
| 22c | n-Propyl | 9.8 | 1050 | 1980 | 107 | 202 |
| 22d | Cyclopropylmethyl | 4.0 | 4240 | 3860 | 1060 | 965 |
| 22e | Benzyl | 7.5 | 2340 | 8750 | 312 | 1167 |
| 22g | 4-Chlorobenzyl | 3.9 | 3860 | 5290 | 990 | 1358 |
Note: Data is for 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, not this compound.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using a radiolabeled ligand such as [³H]WIN 35,428.
Materials:
-
Rat striatal tissue or cells expressing the dopamine transporter
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand)
-
Non-specific ligand: GBR 12909 (10 µM) or unlabeled WIN 35,428 (1 µM)
-
Test compound (e.g., this compound)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific ligand solution (for non-specific binding).
-
50 µL of varying concentrations of the test compound.
-
-
Add 50 µL of the radioligand solution to all wells.
-
Add 150 µL of the membrane preparation to all wells.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Dopamine Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.
Materials:
-
Rat striatal tissue
-
Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM glucose, 25 mM HEPES, pH 7.4
-
Radiolabeled dopamine: [³H]Dopamine
-
Test compound (e.g., this compound)
-
Inhibitor for non-specific uptake (e.g., nomifensine or cocaine)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat striatal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate the specific uptake of [³H]dopamine.
-
Determine the IC50 value of the test compound for the inhibition of dopamine uptake.
-
Signaling Pathways and Experimental Workflows
Dopamine Transporter Signaling Pathway
The dopamine transporter's primary function is the reuptake of dopamine. However, its activity is modulated by various intracellular signaling cascades.
Caption: Simplified signaling pathway of dopamine reuptake and DAT modulation.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Synaptosomal Uptake Assay
This diagram outlines the procedure for a synaptosomal uptake assay to measure the functional inhibition of the dopamine transporter.
Caption: Workflow for a synaptosomal dopamine uptake assay.
Conclusion
This compound belongs to a class of compounds with a high potential for interaction with the dopamine transporter. While specific quantitative data for this particular molecule remains to be fully elucidated in the public domain, the structure-activity relationships of its close analogs suggest that it is a promising scaffold for the development of novel DAT ligands. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the characterization of this and similar compounds. Further research is warranted to fully determine the pharmacological profile of this compound and its potential as a therapeutic agent for dopamine-related disorders.
References
- 1. Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane framework, a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its conformational rigidity and stereochemical complexity provide a unique three-dimensional architecture that allows for precise orientation of functional groups, leading to high-affinity and selective interactions with a variety of biological targets. Among its numerous derivatives, 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine stands out as a particularly valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, pharmacological applications, and structure-activity relationships of this versatile scaffold, with a focus on its utility in the discovery of drugs targeting the central nervous system and other therapeutic areas.
Introduction to the this compound Scaffold
The this compound core structure combines the constrained tropane-like skeleton with a benzyl protecting group on the nitrogen atom and an amine functionality at the 3-position. This arrangement offers several advantages for drug design. The bicyclic system reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to the target protein. The benzyl group not only serves as a common protecting group during synthesis but can also engage in beneficial hydrophobic or aromatic interactions within the binding pocket of a target. The amine at the 3-position provides a convenient handle for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and fine-tune the pharmacological profile of the resulting compounds.
This scaffold has been successfully employed to develop potent and selective ligands for a diverse array of biological targets, including monoamine transporters, opioid receptors, and neurokinin receptors. Its applications span a wide range of therapeutic areas, including the treatment of neurological and psychiatric disorders, pain management, and inflammatory conditions.
Therapeutic Applications and Pharmacological Activity
Derivatives of the this compound scaffold have shown significant promise in several key therapeutic areas. The following sections summarize the pharmacological data for some of the most important applications.
Monoamine Transporter Inhibitors
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical regulators of neurotransmission and are important targets for the treatment of depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. The 8-azabicyclo[3.2.1]octane scaffold has been extensively explored for the development of monoamine transporter inhibitors.
| Compound | R Group | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| 22e | cyclopropylmethyl | 4.0 | 4240 | 12.3 | 1060 | 3.1 | [1] |
| 22g | 4-chlorobenzyl | 3.9 | 103 | 5300 | 26.4 | 1358 | [1] |
Table 1: Binding affinities of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters.[1]
Opioid Receptor Modulators
Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are central to pain perception and are the targets of opioid analgesics. The 8-azabicyclo[3.2.1]octane scaffold has been utilized to develop both agonists and antagonists of opioid receptors.
| Compound | Receptor Target | IC50 (nM) | µ:κ Selectivity | δ:κ Selectivity | Reference |
| 3 | Kappa (antagonist) | 77 | >400 | >400 | [2] |
| 6c | Kappa (antagonist) | 20 | 36 | 415 | [2] |
Table 2: In vitro activity of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives as kappa opioid receptor antagonists.[2]
Neurokinin-1 (NK1) Receptor Antagonists
The neurokinin-1 (NK1) receptor, the receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and emesis. The 8-azabicyclo[3.2.1]octane scaffold has served as a template for the design of potent NK1 receptor antagonists.
Quantitative data for NK1 receptor antagonists based on this specific scaffold is described in the literature, highlighting high affinity, though specific tabulated values for direct derivatives of this compound were not found in the initial comprehensive search.[3]
Signaling Pathways
Understanding the downstream signaling cascades initiated by the interaction of drugs with their targets is crucial for predicting their therapeutic effects and potential side effects. Below are diagrams of the key signaling pathways associated with the major targets of this compound derivatives.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to drug discovery. The following sections provide representative protocols for the synthesis of the 8-azabicyclo[3.2.1]octane core and the assessment of the pharmacological activity of its derivatives.
Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
A general procedure for the synthesis of the title compound involves the reductive amination of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.
Step 1: Synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, hydroxylamine hydrochloride, and a base such as sodium acetate in a suitable solvent like ethanol, the mixture is stirred at room temperature or with gentle heating until the reaction is complete as monitored by thin-layer chromatography (TLC). The product, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, is then isolated by extraction and purified by crystallization or column chromatography.
Step 2: Reduction of the Oxime to the Amine
The oxime from the previous step (7.65 g, 33 mmol) is dissolved in 1-pentanol (130 mL) at 120 °C. Sodium metal (7.6 g, 0.33 mol, 10.0 eq.) is added in portions over 2 hours. The reaction mixture is heated under reflux for 5 hours and then cooled to 5°C. The reaction is quenched by slow acidification with 6 M HCl. The aqueous phase is extracted with 6 M HCl (3 x 100 mL). The combined aqueous layers are then basified to pH 10 with 5 M NaOH and extracted with ethyl acetate (3 x 100 mL). The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (5-10% MeOH/CH2Cl2) to yield pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.[4]
Radioligand Binding Assays for Monoamine Transporters
The affinity of compounds for DAT, SERT, and NET is typically determined using radioligand binding assays with rat brain tissue.
Preparation of Brain Tissue: Whole rat brains (excluding cerebellum) are homogenized in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4). The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in buffer and used for the binding assays.
Dopamine Transporter (DAT) Binding Assay: The assay is performed in a final volume of 500 µL containing buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4), 0.5-1.5 mg of protein, and the radioligand [³H]WIN 35,428 (0.5 nM). Non-specific binding is determined in the presence of 10 µM GBR 12909. The test compounds are added at various concentrations. The mixture is incubated at room temperature for 2 hours. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.
Serotonin Transporter (SERT) Binding Assay: The procedure is similar to the DAT assay, but with [³H]citalopram (1.0 nM) as the radioligand and 10 µM fluoxetine to determine non-specific binding.
Norepinephrine Transporter (NET) Binding Assay: The assay is conducted using [³H]nisoxetine (1.0 nM) as the radioligand, with 10 µM desipramine used to define non-specific binding.
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[1]
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel drug candidates. Its inherent structural rigidity and the synthetic tractability of the 3-amino position allow for the systematic exploration of chemical space and the optimization of pharmacological properties. The successful development of potent and selective ligands for monoamine transporters, opioid receptors, and NK1 receptors underscores the versatility of this scaffold. As our understanding of the structural biology of these and other targets continues to grow, it is anticipated that the this compound core will continue to be a valuable tool in the armamentarium of medicinal chemists for the rational design of new and improved therapeutics.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a key synthetic intermediate in the development of novel therapeutic agents targeting the central nervous system. Its rigid bicyclic structure serves as a valuable scaffold for the design of ligands with high affinity and selectivity for various neurological targets, most notably monoamine transporters. This technical guide provides a comprehensive overview of the synthesis, pharmacological profile, and research applications of this compound and its derivatives in the field of neuroscience. Due to a lack of extensive publicly available data on the core compound, this guide leverages information on its closely related derivatives to illustrate its potential and applications.
Introduction
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a well-established pharmacophore in neuroscience research, forming the core structure of numerous biologically active molecules, including cocaine. The strategic modification of this scaffold has led to the development of compounds with significant therapeutic potential for treating a range of neurological and psychiatric disorders, such as depression, anxiety, and substance abuse. This compound serves as a crucial building block in the synthesis of such compounds, offering a versatile platform for structural modifications to fine-tune pharmacological activity.[1] This guide will detail the synthetic pathways to this core molecule, its known and potential interactions with key neurological targets, and the experimental methodologies used to evaluate its efficacy.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing with readily available starting materials. A common route involves the initial construction of the 8-azabicyclo[3.2.1]octan-3-one core, followed by conversion to the desired amine.
Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
A frequently employed method for the synthesis of the ketone intermediate is a modified Robinson-Mannich condensation reaction.
-
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone, benzylamine, and formaldehyde.
-
Condensation: The reaction mixture is typically heated under reflux in a suitable solvent, such as ethanol.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve acid-base extraction to isolate the basic product. Purification is typically achieved through column chromatography to yield pure 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
-
Conversion to this compound
The ketone can be converted to the amine via a two-step process involving the formation of an oxime followed by its reduction.
-
Experimental Protocol:
-
Oxime Formation:
-
To a solution of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one in ethanol, add a solution of hydroxylamine hydrochloride in water.
-
Sodium bicarbonate is added portion-wise, and the mixture is heated under reflux.
-
After cooling, the product is extracted with an organic solvent (e.g., chloroform), and the solvent is evaporated to yield the crude 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.
-
-
Reduction of the Oxime:
-
The crude oxime is dissolved in a high-boiling point solvent such as 1-pentanol and heated.
-
Sodium metal is added in portions to the heated solution.
-
The reaction is refluxed for several hours.
-
After cooling, the reaction is carefully quenched and acidified with hydrochloric acid.
-
The aqueous layer is separated, basified with sodium hydroxide, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated, and the final product is purified by column chromatography to yield this compound.
-
-
Pharmacological Profile and Mechanism of Action
While specific binding data for this compound is not extensively available in the public domain, the pharmacological profile of its derivatives strongly suggests that the core scaffold is a potent modulator of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many psychoactive drugs.
Interaction with Monoamine Transporters
Derivatives of this compound have been shown to exhibit high affinity for DAT, SERT, and NET. The nature of the substituent at the 8-position significantly influences the affinity and selectivity for these transporters.
Quantitative Data for Derivatives
The following table summarizes the binding affinities (Ki, in nM) of various 8-substituted derivatives of the 8-azabicyclo[3.2.1]octane scaffold for DAT, SERT, and NET. This data highlights the potential for tuning the pharmacological profile of the core molecule.
| 8-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Cyclopropylmethyl | 4.0 | 4240 | 2500 | 1060 | 625 |
| 4-Chlorobenzyl | 3.9 | 655 | 5296 | 168 | 1358 |
Data is illustrative and based on published findings for derivatives.
Key Experimental Methodologies in Neuroscience Research
The evaluation of compounds like this compound and its derivatives in neuroscience research involves a range of in vitro and in vivo assays.
In Vitro Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a compound to its target protein.
-
Experimental Protocol:
-
Tissue/Cell Preparation: Prepare membrane homogenates from brain tissue (e.g., rat striatum for DAT) or from cells engineered to express the target transporter.
-
Assay Buffer: Use an appropriate buffer to maintain physiological pH and ionic strength.
-
Radioligand: A radiolabeled ligand with known high affinity for the target (e.g., [³H]WIN 35,428 for DAT) is used.
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
References
A Technical Guide to the Stereoisomers of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: Exo vs. Endo
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-azabicyclo[3.2.1]octane scaffold, a core component of tropane alkaloids, is a privileged structure in medicinal chemistry, conferring rigidity and a defined three-dimensional orientation of substituents. This guide provides an in-depth technical comparison of the exo and endo isomers of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. While direct comparative biological data for these specific isomers is limited in publicly available literature, this document consolidates information on their synthesis, stereochemistry, and the pharmacological importance of the exo versus endo configuration based on closely related analogues. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and other biological systems where this scaffold is prevalent.
Introduction
The stereochemical configuration of substituents on the 8-azabicyclo[3.2.1]octane ring system is a critical determinant of pharmacological activity. The orientation of the 3-amino group in this compound, either in the exo or endo position, can profoundly influence receptor binding affinity, selectivity, and functional activity. These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including antagonists for the CCR5, dopamine, and neurokinin-1 (NK1) receptors.[1][2] Understanding the distinct properties and synthetic routes to each stereoisomer is therefore of paramount importance for drug discovery and development.
Stereochemistry and Pharmacological Significance
The key structural difference between the two isomers lies in the orientation of the amine group at the C-3 position relative to the bicyclic ring system. In the exo isomer, the amine group is directed away from the six-membered ring, while in the endo isomer, it is oriented towards it. This seemingly subtle difference has significant implications for how the molecule interacts with biological targets.
This principle extends to other target classes. Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are being investigated as antagonists for various receptors, and the stereochemistry of substituents is consistently reported as a key factor in determining potency and selectivity.[6]
Data Presentation
As direct comparative quantitative data for the title compounds is unavailable, the following table presents data for closely related 3-substituted-8-azabicyclo[3.2.1]octane derivatives, illustrating the impact of exo vs. endo stereochemistry on biological activity.
| Compound Class | Target | Isomer | Activity (IC50) | Reference |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA | endo-phenoxy | 0.093 µM | [3][4] |
| exo-phenoxy | 0.655 µM | [3][4] | ||
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA | endo-pyrazinyloxy | 0.23 µM | [5] |
| exo-pyrazinyloxy | Inactive | [5] |
Experimental Protocols
Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (Precursor)
The common precursor for both isomers is 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. It can be synthesized via the reaction of 2,5-dimethoxytetrahydrofuran with benzylamine and 1,3-acetonedicarboxylic acid in an acidic aqueous solution, often in the presence of a buffering agent.[7]
Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
A general procedure for the synthesis of the exo-amine involves the reduction of the corresponding oxime.[8]
Step 1: Oximation of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.
-
The reaction mixture is typically heated to reflux to drive the reaction to completion.
-
The resulting 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime is then isolated and purified.
Step 2: Reduction of the Oxime to the exo-Amine
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33 mmol) is dissolved in 1-pentanol (130 mL) at 120 °C.[8]
-
Sodium metal (7.6 g, 0.33 mol) is added in portions over 2 hours.[8]
-
The mixture is heated under reflux for 5 hours and then cooled to 5 °C.[8]
-
The reaction is quenched by slow acidification with 6 M HCl.[8]
-
The aqueous layer is basified to pH 10 with 5 M NaOH and extracted with ethyl acetate.[8]
-
The combined organic extracts are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield pure exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine.[8]
Proposed Synthesis of endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
The stereoselective synthesis of the endo-amine typically proceeds via the reduction of the ketone to the corresponding endo-alcohol, followed by conversion to the amine.
Step 1: Stereoselective Reduction to endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol
-
The stereoselective reduction of N-substituted tropinones to the endo-alcohol can be challenging as many reducing agents favor the formation of the exo-alcohol.
-
However, the use of bulky reducing agents or specific reaction conditions can favor the formation of the endo-alcohol. Diastereoselective reduction of the ketone can yield the endo-alcohol, which may require separation from the exo-diastereoisomer by column chromatography.[9]
Step 2: Conversion of the endo-Alcohol to the endo-Amine
-
Mitsunobu Reaction: The endo-alcohol can be converted to the corresponding azide with diphenylphosphoryl azide (DPPA), diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh3). The resulting endo-azide is then reduced to the endo-amine, for example, by catalytic hydrogenation (H2, Pd/C) or with lithium aluminum hydride (LiAlH4). This method generally proceeds with inversion of configuration, so starting with the exo-alcohol would be necessary to obtain the endo-amine.
-
Mesylation and Nucleophilic Substitution: The endo-alcohol can be converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. The resulting sulfonate ester can then undergo SN2 reaction with an amine source, such as sodium azide followed by reduction, or directly with ammonia or a protected ammonia equivalent. This two-step process typically proceeds with inversion of configuration.
Mandatory Visualizations
Caption: Synthetic pathways to exo and endo isomers.
Caption: Hypothesized differential receptor interaction.
Conclusion
The stereochemistry of the 3-amino group on the 8-benzyl-8-azabicyclo[3.2.1]octane scaffold is a critical factor in determining its pharmacological profile. Based on evidence from closely related analogues, the endo-isomer of this compound is predicted to exhibit significantly higher biological activity than the corresponding exo-isomer. This guide provides a consolidated overview of the synthesis and stereochemical considerations for these important synthetic intermediates. The detailed experimental protocols and logical diagrams are intended to aid researchers in the strategic design and synthesis of novel drug candidates based on this versatile scaffold. Further quantitative studies directly comparing the biological activities of these specific exo and endo isomers are warranted to fully elucidate their therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 8. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 9. addi.ehu.es [addi.ehu.es]
The 8-Azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of 8-Azabicyclo[3.2.1]octane Analogs for Researchers, Scientists, and Drug Development Professionals.
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a conformationally constrained bicyclic amine that serves as a foundational structural motif for a multitude of biologically active molecules. Its rigid framework provides a well-defined orientation for substituent groups, making it an ideal scaffold for probing receptor interactions and developing potent and selective therapeutic agents. This technical guide delves into the rich structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octane analogs, focusing on their interactions with key central nervous system targets, including monoamine transporters, opioid receptors, and muscarinic acetylcholine receptors.
Targeting the Monoamine Transporters: Modulators of Dopamine, Serotonin, and Norepinephrine Signaling
A significant body of research on 8-azabicyclo[3.2.1]octane analogs has centered on their ability to modulate the activity of the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and substance abuse.
The SAR of these analogs is heavily influenced by the nature and position of substituents on the bicyclic core. Modifications at the N-8 and C-3 positions have been extensively explored to tune the affinity and selectivity for the different monoamine transporters.
Structure-Activity Relationship at DAT, SERT, and NET
Substitutions at the 8-position of the tropane ring have been shown to significantly impact selectivity between the dopamine and serotonin transporters. For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the introduction of an 8-cyclopropylmethyl group led to a remarkable increase in selectivity for SERT over DAT.[1][2] Conversely, an 8-chlorobenzyl derivative in the same series exhibited high selectivity for DAT over NET.[1][2]
The nature of the substituent at the 3-position is also a critical determinant of activity. Phenyltropanes, a well-studied class of 8-azabicyclo[3.2.1]octane analogs, have demonstrated high affinity for the dopamine transporter. The substitution pattern on the phenyl ring further refines this activity.
Quantitative SAR Data for Monoamine Transporter Ligands
The following table summarizes the binding affinities (Ki) of representative 8-azabicyclo[3.2.1]octane analogs for the dopamine, serotonin, and norepinephrine transporters.
| Compound | 8-Substituent | 3-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
| 22e | Cyclopropylmethyl | 2-(diarylmethoxyethylidenyl) | 4.0 | 4240 | - | 1060 | - |
| 22g | p-Chlorobenzyl | 2-(diarylmethoxyethylidenyl) | 3.9 | - | 5300 | - | 1358 |
Data compiled from multiple sources.[1][2]
Kappa Opioid Receptor Antagonists: Potential Therapeutics for Mood Disorders and Addiction
The kappa opioid receptor (KOR) has emerged as a promising target for the treatment of depression, anxiety, and substance use disorders. Antagonism of the KOR can produce antidepressant-like and anxiolytic-like effects. The 8-azabicyclo[3.2.1]octane scaffold has been successfully employed in the development of potent and selective KOR antagonists.
SAR of 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides
A notable class of KOR antagonists is the 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series. High-throughput screening identified initial hits that, while potent, lacked central nervous system (CNS) exposure.[3] Subsequent optimization, focusing on modifications of the benzamide moiety and the N-substituent on the tropane core, led to analogs with improved brain penetration and in vivo efficacy.[3][4]
For example, analog 6c from this series displayed a KOR IC50 of 20 nM with significant selectivity over mu and delta opioid receptors and was shown to reverse the effects of a KOR agonist in vivo.[3] Further development led to compounds like AZ-MTAB , a selective KOR antagonist with a KOR antagonistic activity of 20 nM and approximately 30- and 400-fold selectivity over MOR and DOR, respectively.[5]
Quantitative SAR Data for Kappa Opioid Receptor Antagonists
The table below presents the in vitro activity of key 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide analogs as KOR antagonists.
| Compound | Kappa IC50 (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio |
| 3 | 77 | >400 | >400 |
| 6c | 20 | 36 | 415 |
| 12 | 172 | 93 | >174 |
| AZ-MTAB | 20 | ~30 | ~400 |
Data compiled from multiple sources.[3][4][5][6]
Muscarinic Acetylcholine Receptor Antagonists: From Tropane Alkaloids to Modern Therapeutics
The 8-azabicyclo[3.2.1]octane core is the defining feature of tropane alkaloids like atropine and scopolamine, which are classical non-selective muscarinic acetylcholine receptor antagonists.[7][8][9][10][11] These natural products have a long history of medicinal use and have served as the starting point for the development of more selective muscarinic antagonists for a variety of therapeutic applications, including the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder.
SAR of Muscarinic Receptor Antagonists
The binding affinity of tropane alkaloids at muscarinic receptors is high, with quaternary derivatives like N-methylatropine and N-methylscopolamine exhibiting IC50 values in the picomolar range.[7][8] The stereochemistry of the 3-substituent is crucial for activity, with the S-(-)-isomer of hyoscyamine being significantly more potent than the R-(+)-isomer.[11]
Modern medicinal chemistry efforts have focused on modifying the tropane scaffold to achieve selectivity for the five different muscarinic receptor subtypes (M1-M5). For instance, novel 8-azoniabicyclo[3.2.1]octane carbamates have been identified as potent anti-muscarinic agents for the treatment of COPD.[12]
Quantitative SAR Data for Muscarinic Receptor Antagonists
The following table highlights the binding affinities of representative tropane-based compounds for muscarinic receptors.
| Compound | Receptor Subtype(s) | IC50 (pM) |
| N-methylatropine | Muscarinic (non-selective) | <100 |
| N-methylscopolamine | Muscarinic (non-selective) | <300 |
Data compiled from multiple sources.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the characterization of 8-azabicyclo[3.2.1]octane analogs.
Synthesis
A generalized synthetic workflow for the preparation of substituted 8-azabicyclo[3.2.1]octane analogs often starts from tropinone or a related derivative.
A generalized synthetic route for 8-azabicyclo[3.2.1]octane analogs.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Workflow for a typical radioligand binding assay.
Monoamine Transporter Binding Assay Protocol:
-
Source: Membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Incubation: Membranes, radioligand, and test compound are incubated in an appropriate buffer.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity is quantified using a scintillation counter.
Kappa Opioid Receptor Binding Assay Protocol:
-
Source: Membranes from CHO cells stably expressing the human kappa opioid receptor.
-
Radioligand: [³H]U-69,593.
-
Incubation: Membranes, radioligand, and test compound are incubated in Tris-HCl buffer.
-
Termination and Detection: Similar to the monoamine transporter assay.
Muscarinic Receptor Binding Assay Protocol:
-
Source: Rat brain homogenates.
-
Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB).
-
Incubation: Homogenate, radioligand, and test compound are incubated.
-
Termination and Detection: Similar to the other binding assays.
Conclusion and Future Directions
The 8-azabicyclo[3.2.1]octane scaffold has proven to be exceptionally versatile, yielding potent and selective ligands for a range of important CNS targets. The rigid nature of this bicyclic system provides a robust platform for structure-based drug design, allowing for the fine-tuning of pharmacological properties through systematic chemical modifications.
Future research in this area will likely focus on leveraging the established SAR to design novel analogs with improved pharmacokinetic profiles, enhanced selectivity, and unique functional activities (e.g., biased agonism). The continued exploration of the chemical space around the 8-azabicyclo[3.2.1]octane core holds significant promise for the development of next-generation therapeutics for a wide array of neurological and psychiatric disorders.
Logical relationships in the SAR of 8-azabicyclo[3.2.1]octane analogs.
References
- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Major Depressive Disorder and Kappa Opioid Receptor [transpopmed.org]
- 6. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of novel 8-azoniabicyclo[3.2.1]octane carbamates as muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the N-benzylation of nortropinone, followed by the conversion of the resulting ketone to the target amine via two distinct routes: the reduction of an oxime intermediate and a direct reductive amination. This application note includes a comparative data summary, detailed step-by-step protocols, and visual representations of the synthetic workflows to aid in laboratory implementation.
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The N-benzyl protected derivative, this compound, serves as a key intermediate in the synthesis of a wide range of therapeutic agents, including antagonists for various receptors. The strategic introduction of the benzyl group allows for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines two reliable and reproducible synthetic pathways to obtain this versatile amine.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the two primary synthetic routes for the conversion of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one to this compound.
| Step | Route A: Oxime Reduction | Route B: Direct Reductive Amination |
| Starting Material | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one |
| Intermediate | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | In situ formed imine |
| Key Reagents | Hydroxylamine hydrochloride, Sodium acetate, Sodium metal, 1-Pentanol | Ammonium acetate, Sodium cyanoborohydride, Methanol |
| Overall Yield (from ketone) | ~30-40% | ~70-85% |
| Purity | >95% after chromatography | >95% after chromatography |
| Advantages | Established classical method | Higher yield, milder reaction conditions, one-pot procedure |
| Disadvantages | Low yield, harsh reagents (sodium metal), high temperature | Use of cyanide-containing reagent (handle with care) |
Experimental Protocols
Step 1: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-Benzylnortropinone)
This protocol describes the N-benzylation of nortropinone hydrochloride.
Materials:
-
Nortropinone hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of nortropinone hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one as a pale yellow oil. A typical yield for this reaction is in the range of 80-90%.
Route A: Synthesis via Oxime Formation and Reduction
Step 2a: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Dissolve 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime.
-
The crude 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, which is often a mixture of (E) and (Z) isomers, can be used in the next step without further purification. The expected yield is typically >90%.
Step 2b: Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
-
1-Pentanol
-
Sodium metal
Procedure:
-
Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33 mmol) in 1-pentanol (130 mL) and heat the solution to 120 °C.[1]
-
Carefully add sodium metal (7.6 g, 0.33 mol, 10.0 eq.) in small portions over a period of 2 hours.[1]
-
After the addition is complete, continue to heat the mixture under reflux for 5 hours.[1]
-
Cool the reaction mixture to 5°C in an ice bath.[1]
-
Slowly acidify the mixture with 6 M HCl to a pH of ~2.[1]
-
Extract the aqueous phase with diethyl ether to remove any unreacted starting material and byproducts.
-
Basify the aqueous layer to pH 10 with 5 M NaOH.[1]
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).[1]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[1]
-
Purify the crude product by column chromatography (5-10% MeOH/CH₂Cl₂) to afford pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine as a solid (2.60 g, 36% yield).[1]
Route B: Synthesis via Direct Reductive Amination
Step 2: Synthesis of this compound
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
-
Ammonium acetate (CH₃COONH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous residue basic (pH > 10) by the addition of concentrated ammonium hydroxide solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography on silica gel (eluent: dichloromethane/methanol/ammonium hydroxide gradient) to yield this compound. A typical yield for this reaction is in the range of 70-85%.
Visualizations
Caption: Synthetic Workflow via Oxime Reduction (Route A).
References
Application Notes and Protocols: Purification of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol details the use of column chromatography with a deactivated silica gel stationary phase to effectively remove common impurities, particularly the unreacted starting material, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. This method yields a product of high purity suitable for subsequent stages of drug development and research.
Introduction
This compound is a tropane alkaloid derivative that serves as a crucial building block in medicinal chemistry. The purity of this amine is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological assay results. A common method for the synthesis of this compound is the reductive amination of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. A primary challenge in this synthesis is the removal of the unreacted ketone starting material and other reaction byproducts from the desired amine product. Due to the basic nature of the target amine, interactions with the acidic silanol groups on a standard silica gel stationary phase can lead to poor separation and product degradation. This protocol outlines a robust column chromatography method employing a deactivated stationary phase to mitigate these issues and achieve high-purity this compound.
Data Presentation
The following table summarizes the typical chromatographic behavior of this compound and its primary impurity, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, on a deactivated silica gel TLC plate. These values are essential for monitoring the progress of the column chromatography.
| Compound | Structure | Mobile Phase (DCM:MeOH:NH4OH) | Approximate Rf Value |
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | Ketone | 95:5:0.5 | ~0.65 |
| This compound | Amine | 95:5:0.5 | ~0.35 |
Note: Rf values are approximate and can vary depending on the specific batch of silica gel, chamber saturation, and temperature.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (NH4OH), 28-30%
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Fraction collector or test tubes
-
Rotary evaporator
-
Standard laboratory glassware
Stationary Phase Preparation (Deactivated Silica Gel)
Due to the basic nature of the target amine, it is crucial to use a deactivated (neutralized) silica gel to prevent streaking and irreversible adsorption.
Method:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH).
-
Add triethylamine (TEA) to the slurry to constitute approximately 1-2% of the total solvent volume.
-
Stir the slurry for 30 minutes to ensure thorough neutralization of the acidic sites on the silica gel.
Mobile Phase Preparation
Prepare a stock solution of the polar modifier by adding 5% ammonium hydroxide to methanol. This stock solution will be added to dichloromethane to create the mobile phase mixtures.
Column Packing
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the deactivated silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously add the slurry until the desired column height is achieved (a adsorbent to crude product ratio of 30:1 to 50:1 by weight is recommended).
-
Ensure the solvent level never drops below the top of the silica gel.
-
Add a thin layer of sand on top of the packed silica gel.
Sample Loading
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
A gradient elution is recommended for optimal separation.
-
Begin elution with a non-polar mobile phase (e.g., 100% DCM or DCM with a very small amount of the MeOH/NH4OH mixture, such as 99:1).
-
Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of the MeOH/NH4OH stock solution. A suggested gradient is as follows:
-
Initial Elution: 98:2 DCM:MeOH (+0.1% NH4OH)
-
Intermediate Elution: 95:5 DCM:MeOH (+0.25% NH4OH)
-
Final Elution: 90:10 DCM:MeOH (+0.5% NH4OH)
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the collected fractions by TLC using a mobile phase of 95:5:0.5 DCM:MeOH:NH4OH. Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., ninhydrin for the amine).
Product Isolation
-
Combine the fractions containing the pure this compound as determined by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Separation Principle
Caption: Separation of polar amine from less polar ketone on a deactivated silica column.
Application Notes and Protocols: NMR Spectroscopy Analysis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
8-Benzyl-8-azabicyclo[3.2.1]octane derivatives are important scaffolds in medicinal chemistry, serving as building blocks for a variety of biologically active molecules. The amine functionality at the 3-position offers a key site for further chemical modification. Accurate characterization of these molecules and their synthetic intermediates by NMR spectroscopy is essential for confirming their structure and purity. This document outlines the synthetic pathway to the title compound and provides a detailed analysis of the NMR data for its precursors.
Synthesis and NMR Analysis Workflow
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine typically proceeds through the formation of the corresponding ketone, which is then converted to an oxime before reduction to the final amine. The following diagram illustrates this general synthetic workflow.
Caption: A high-level overview of the synthetic route to this compound.
Experimental Protocols
Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
This protocol is adapted from the literature and describes the synthesis of the ketone precursor.
Materials:
-
Benzylamine
-
1,3-Acetonedicarboxylic acid
-
Sodium acetate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine, add an aqueous solution of sodium acetate.
-
Cool the mixture to 0 °C and adjust the pH to 4 using 1 M hydrochloric acid.
-
Add 1,3-acetonedicarboxylic acid to the mixture and stir at room temperature overnight.
-
Filter the reaction mixture and wash the filtrate with ether.
-
Adjust the pH of the aqueous layer to 10 with 2 N sodium hydroxide.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-benzyl-8-azabicyclo[3.2.1]octan-3-one as an oil.
Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Saturated sodium carbonate solution
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one in ethanol, add hydroxylamine hydrochloride and pyridine.
-
Heat the resulting mixture to reflux overnight.
-
Allow the mixture to cool to room temperature and then dilute with a saturated sodium carbonate solution.
-
After filtration, evaporate the excess solvent under reduced pressure.
-
Treat the residue with water and extract with dichloromethane (3 x 60 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the residue from ethanol to afford the oxime as a crystalline solid.
NMR Sample Preparation Protocol
A standardized protocol for preparing samples for NMR analysis is crucial for obtaining high-quality, reproducible data.
Caption: Standard workflow for preparing a sample for NMR spectroscopy.
NMR Data Presentation
The following tables summarize the available ¹H NMR spectral data for the key precursors of this compound. The data is presented for solutions in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Data for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40–7.38 | m | 2H | Aromatic (ortho-H) |
| 7.34–7.30 | m | 2H | Aromatic (meta-H) |
| 7.26–7.22 | m | 1H | Aromatic (para-H) |
| 3.61 | s | 2H | N-CH₂-Ph |
| 3.26–3.22 | m | 2H | H-1, H-5 |
| 2.85 | d, J = 15.16 Hz | 1H | H-4α |
| 2.44 | dd, J₁ = 14.40 Hz, J₂ = 3.04 Hz | 1H | H-4β |
| 2.06–2.00 | m | 2H | H-2α, H-6α |
| 1.96–1.90 | m | 2H | H-2β, H-6β |
| 1.49–1.45 | m | 1H | H-7α |
| 1.36–1.29 | m | 1H | H-7β |
Table 2: ¹H NMR Data for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.31 | s | 1H | N-OH |
| 7.40–7.38 | m | 2H | Aromatic (ortho-H) |
| 7.34–7.30 | m | 2H | Aromatic (meta-H) |
| 7.26–7.22 | m | 1H | Aromatic (para-H) |
| 3.61 | s | 2H | N-CH₂-Ph |
| 3.26–3.22 | m | 2H | H-1, H-5 |
| 2.85 | d, J = 15.16 Hz | 1H | H-4α |
| 2.44 | dd, J₁ = 14.40 Hz, J₂ = 3.04 Hz | 1H | H-4β |
| 2.06–2.00 | m | 2H | H-2α, H-6α |
| 1.96–1.90 | m | 2H | H-2β, H-6β |
| 1.49–1.45 | m | 1H | H-7α |
| 1.36–1.29 | m | 1H | H-7β |
Note on NMR Data for this compound:
Conclusion
This document provides essential protocols for the synthesis and NMR analysis of key precursors to this compound. The tabulated NMR data for the ketone and oxime intermediates will aid researchers in confirming the successful synthesis of these compounds. While the NMR data for the final amine is not currently available in the public domain, the provided methodologies offer a solid foundation for its preparation and subsequent detailed structural elucidation. The workflows and protocols are designed to be a valuable resource for scientists and professionals engaged in the development of novel therapeutics based on the 8-azabicyclo[3.2.1]octane scaffold.
Application Notes and Protocols for Radioligand Binding Studies with 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives represent a class of tropane alkaloids with significant potential in neuropharmacology and drug development.[1] These compounds serve as versatile scaffolds for the synthesis of novel therapeutic agents targeting a range of biological entities, including opioid receptors and chemokine receptors.[2] Understanding the binding affinities of these molecules to their respective receptors is a critical step in drug discovery, providing insights into their potency and selectivity. Radioligand binding assays are a fundamental technique for quantitatively assessing these ligand-receptor interactions.
This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound derivatives with specific receptor targets. It includes a summary of available binding data, step-by-step experimental procedures, and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation
The following table summarizes the available quantitative data on the binding affinity of a derivative of this compound. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Cell Line | Kᵢ (nM) |
| VZMC013 (a derivative) | Mu-Opioid Receptor (MOR) | [³H]Naloxone | mMOR-CHO | 6.05 |
| VZMC013 (a derivative) | CCR5 | [¹²⁵I]MIP-1α | rhesus macaque CCR5-Chem-1 | 3.29 |
Data sourced from competitive radioligand binding assays.[2]
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound or its derivatives for the Mu-Opioid Receptor (MOR). This protocol can be adapted for other G-protein coupled receptors, such as CCR5, by selecting the appropriate radioligand and cell line.
Protocol 1: Competitive Radioligand Binding Assay for Mu-Opioid Receptor (MOR)
1. Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the mouse Mu-Opioid Receptor (mMOR-CHO).
-
Radioligand: [³H]Naloxone (specific activity ~50 Ci/mmol).
-
Test Compound: this compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinate: High concentration of a non-labeled MOR ligand (e.g., 10 µM Naloxone).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration apparatus.
-
Liquid scintillation counter.
2. Membrane Preparation
-
Culture mMOR-CHO cells to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure
-
Prepare a dilution series of the test compound in binding buffer. A typical concentration range is from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]Naloxone (at a final concentration close to its K_d), 50 µL of binding buffer, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of [³H]Naloxone, 50 µL of 10 µM Naloxone, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of [³H]Naloxone, 50 µL of each concentration of the test compound, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve in software like GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ:
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand for the receptor (should be determined in a separate saturation binding experiment).
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
The identified receptor targets for derivatives of this compound are the Mu-Opioid Receptor (MOR) and the C-C Chemokine Receptor type 5 (CCR5). Both are G-protein coupled receptors (GPCRs).
Caption: Simplified Mu-Opioid Receptor (MOR) signaling pathway.
Caption: Simplified C-C Chemokine Receptor type 5 (CCR5) signaling pathway.
References
Application Notes and Protocols: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine in PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is of significant interest in neuropharmacology and molecular imaging.[1][2] Derivatives of this scaffold are widely developed as high-affinity ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] Positron Emission Tomography (PET) imaging with radiolabeled tropane analogs allows for the in vivo quantification and localization of these transporters, which are implicated in a variety of neurological and psychiatric disorders such as Parkinson's disease, depression, and attention-deficit hyperactivity disorder (ADHD).[3][5]
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine serves as a critical precursor and building block in the synthesis of these advanced PET imaging agents.[6] The benzyl group can act as a protecting group during synthesis, which is later removed and replaced with a radiolabeled functional group or another moiety to modulate the ligand's binding affinity and selectivity. This document provides an overview of the application of tropane derivatives in PET imaging, along with representative protocols for their synthesis, radiolabeling, and evaluation.
Principle of Application: Targeting the Dopamine Transporter
A primary application of tropane-based PET tracers is the imaging of the dopamine transporter (DAT).[3][7][8] DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[5] Alterations in DAT density and function are hallmarks of several neurodegenerative diseases. PET ligands based on the 8-azabicyclo[3.2.1]octane scaffold are designed to bind with high affinity and selectivity to DAT, enabling its visualization and quantification in the living brain.[5][9]
References
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Fluorine-18-labeled tropane analogs for PET imaging studies of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of 8-Azabicyclo[3.2.1]octane Analogs as Dopamine Transporter Inhibitors for Parkinson's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a key structural motif in the design of potent and selective inhibitors of the dopamine transporter (DAT). As the loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, modulating dopamine levels in the synaptic cleft through DAT inhibition is a primary therapeutic strategy. This document provides detailed application notes and protocols for the synthesis and evaluation of novel 8-azabicyclo[3.2.1]octane analogs for Parkinson's disease research, with a focus on their potential as DAT inhibitors.
Introduction to 8-Azabicyclo[3.2.1]octane Analogs in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, rigidity, and tremors, which are primarily due to the degeneration of dopaminergic neurons. The dopamine transporter is responsible for the reuptake of dopamine from the synapse, thereby regulating dopaminergic neurotransmission. Inhibition of DAT can increase the synaptic concentration of dopamine, alleviating the motor symptoms of Parkinson's disease.
The tropane core of 8-azabicyclo[3.2.1]octane provides a rigid framework that can be functionalized at various positions to achieve high affinity and selectivity for DAT. Research has focused on modifying substituents at the C-2, C-3, and N-8 positions to optimize binding to DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby minimizing off-target side effects.
Data Presentation: In Vitro Binding Affinities of 8-Azabicyclo[3.2.1]octane Analogs
The following tables summarize the in vitro binding affinities (Ki, nM) of various 8-azabicyclo[3.2.1]octane analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinities of 3-Substituted-8-azabicyclo[3.2.1]octane Analogs
| Compound | R (at C-3) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 1a | 2-(bis(4-fluorophenyl)methoxy)ethylidene | 4.0 | 4240 | - | 1060 | - |
| 1b | 2-((4-chlorophenyl)(phenyl)methoxy)ethylidene | 3.9 | - | 5300 | - | 1358 |
| 2a | 3,4-dichlorophenyl | - | - | - | - | - |
| 2b | 2-naphthyl | - | - | - | - | - |
| 2c | 4-fluorophenyl | - | - | - | - | - |
Table 2: Binding Affinities of N-Substituted Tropane Analogs
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 3a | Phenylpropyl | 4.1 | 1340 | - | 327 | - |
| 3b | Phenylpropyl analog | 3.7 | - | - | - | - |
| 4a | N-fluoropyridyl (amine) | 4.1 | 20.5 | 65.6 | 5 | 16 |
| 4b | N-fluoropyridyl (amide) | >100 | >1000 | >1000 | - | - |
Experimental Protocols
General Synthetic Protocol for 8-Azabicyclo[3.2.1]octane Analogs
The synthesis of 8-azabicyclo[3.2.1]octane analogs often starts from commercially available tropinone or its derivatives. The following is a generalized protocol for the synthesis of 3-substituted and N-substituted analogs.
Protocol 1: Synthesis of 3-Substituted Analogs via Wittig Reaction
-
Preparation of the phosphonium salt: To a solution of the desired diarylmethanol in an appropriate solvent (e.g., toluene), add phosphorus tribromide and stir at room temperature. After completion, remove the solvent under reduced pressure. Dissolve the resulting diarylmethyl bromide in toluene and add triphenylphosphine. Heat the mixture to reflux to obtain the phosphonium salt.
-
Wittig reaction: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) and cool to -78°C. Add a strong base, such as n-butyllithium, dropwise and stir for 1 hour. Add a solution of N-Boc-nortropinone in THF and allow the reaction to warm to room temperature and stir overnight.
-
Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection and N-alkylation (if necessary): Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid). The resulting secondary amine can be alkylated using an appropriate alkyl halide in the presence of a base.
Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT.
-
Preparation of Rat Striatal Membranes:
-
Dissect rat striata on ice and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and centrifuge again.
-
Resuspend the final pellet in the assay buffer to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation, 50 µL of [³H]WIN 35,428 (a radioligand for DAT, final concentration ~1-2 nM), and 50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Terminate the binding by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Evaluation of Anti-Parkinsonian Activity (Catalepsy Model)
Drug-induced catalepsy in rodents is a common model to screen for anti-Parkinsonian drugs.
-
Animals: Use male albino mice (25-30 g).
-
Induction of Catalepsy: Administer chlorpromazine (5 mg/kg, i.p.) to induce catalepsy.
-
Drug Administration: 30 minutes after chlorpromazine administration, administer the test compound or a standard drug (e.g., atropine, 2 mg/kg, i.p.).
-
Assessment of Catalepsy: At different time points (e.g., 30, 60, 90, 120 minutes) after test compound administration, place the mouse's forepaws on a horizontal bar (3 cm high). The time the mouse maintains this posture is recorded as the cataleptic score. A reduction in the cataleptic score indicates anti-Parkinsonian activity.[1][2]
Visualizations
Dopamine Signaling Pathway
Caption: Dopamine signaling at the synapse and the inhibitory action of 8-azabicyclo[3.2.1]octane analogs on DAT.
Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the synthesis and evaluation of 8-azabicyclo[3.2.1]octane analogs.
Structure-Activity Relationship (SAR) Summary
Caption: Key structure-activity relationships for 8-azabicyclo[3.2.1]octane analogs targeting the dopamine transporter.
References
Application Notes and Protocols: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a versatile bicyclic amine that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid tropane scaffold is a key structural motif in many drugs targeting the central nervous system and other biological systems. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate in the development of novel therapeutics.
Applications in Pharmaceutical Development
This compound is a key intermediate in the synthesis of a range of therapeutic agents, including:
-
Antiviral Agents: Notably as a precursor for the synthesis of Maraviroc, a CCR5 antagonist used in the treatment of HIV infection.
-
Dopamine Receptor Antagonists: For the development of antipsychotic and neurological drugs targeting dopamine D2 receptors.
-
Neurokinin-1 (NK1) Receptor Antagonists: Utilized in the creation of antiemetic and antidepressant medications.
-
Analgesics and Anti-inflammatory Drugs: Its structural framework is valuable in the design of novel pain and inflammation modulators.
-
Antibacterial Agents: As a scaffold for the development of new classes of antibiotics.
The unique conformational constraints of the 8-azabicyclo[3.2.1]octane ring system provide a valuable platform for designing selective ligands for various biological targets.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Isopentanol
-
Sodium metal
-
Water
-
Hydrochloric acid (6N)
-
Sodium hydroxide (40%)
-
Methylene chloride
-
n-Hexane
-
Sodium sulfate
Procedure:
-
Oxime Formation:
-
To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one in ethanol, add hydroxylamine hydrochloride and pyridine.
-
Reflux the mixture for a specified time to form 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.
-
Cool the reaction mixture and isolate the solid product by filtration.
-
-
Reduction to Amine:
-
Add the 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime to isopentanol and heat to reflux.
-
Slowly add sodium metal to the refluxing mixture and maintain reflux for 2 hours.
-
Cool the reaction to 0°C and quench with water, followed by the addition of 6N hydrochloric acid.
-
Separate the aqueous layer and basify with 40% sodium hydroxide.
-
Extract the product with methylene chloride.
-
Dry the combined organic layers over sodium sulfate and concentrate under vacuum.
-
Purify the residue by recrystallization from n-hexane to yield 8-benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine.[1]
-
Quantitative Data:
| Step | Reactant | Product | Yield | Purity |
| Oxime Formation | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | ~81% | >95% |
| Reduction | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | ~75% | >98% |
Protocol 2: Synthesis of a Maraviroc Precursor
This protocol describes the use of this compound in the synthesis of a key intermediate for the CCR5 antagonist, Maraviroc.
Workflow for Maraviroc Precursor Synthesis
Caption: Synthesis of a triazole intermediate for Maraviroc.
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
-
Isobutyryl chloride
-
Aqueous sodium carbonate
-
Dichloromethane
-
Phosphorus pentachloride (PCl5)
-
tert-Amyl alcohol
-
Acetic acid
Procedure:
-
Amide Formation:
-
Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine in dichloromethane and cool to 0°C.
-
Slowly add isobutyryl chloride and an aqueous solution of sodium carbonate.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate to yield N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide.[2]
-
-
Triazole Formation:
-
Treat the amide with phosphorus pentachloride in dichloromethane at 0°C.
-
Add tert-amyl alcohol, followed by acetic acid, and heat the mixture to 85°C to facilitate the cyclization to the triazole.
-
After cooling, work up the reaction to isolate the product, 8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]octane.[1][2]
-
Quantitative Data:
| Step | Reactant | Product | Yield |
| Amide Formation | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide | ~49% |
| Triazole Formation | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide | 8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]octane | ~81% |
Signaling Pathways
The final pharmaceutical compounds derived from this compound modulate key signaling pathways involved in various diseases.
CCR5 Receptor Antagonism Signaling Pathway
CCR5 antagonists, like Maraviroc, block the entry of HIV into host cells.
Caption: Mechanism of action of CCR5 antagonists.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptor antagonists are used to treat psychosis. They block the downstream signaling of dopamine in the brain.
Caption: Dopamine D2 receptor signaling and antagonism.
Neurokinin-1 (NK1) Receptor Signaling Pathway
NK1 receptor antagonists block the action of Substance P, which is involved in emesis and depression.
Caption: NK1 receptor signaling and antagonism.
Conclusion
This compound is a high-value intermediate for the synthesis of a diverse range of pharmaceutical agents. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this versatile molecule in their discovery and development programs. The unique structural features of this compound continue to make it an attractive starting point for the design of novel therapeutics targeting a variety of diseases.
References
- 1. US8779143B2 - Crystalline forms of maraviroc phosphate and process for maraviroc amorphous form - Google Patents [patents.google.com]
- 2. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-Azabicyclo[3.2.1]octane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a key structural motif in numerous pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the synthesis of the 8-azabicyclo[3.2.1]octane core?
A1: The primary challenges include controlling the stereochemistry of substituents, achieving high yields in the classical Robinson-Schöpf reaction for tropinone synthesis, and purifying the final bicyclic products. Low yields in the Robinson-Schöpf reaction are often due to competing polymerization and side reactions, which are highly dependent on reaction conditions such as pH. Stereoselectivity is a crucial challenge, especially when specific isomers with desired biological activities are targeted.
Q2: What are the common side products in the Robinson-Schöpf synthesis of tropinone?
A2: A major side product is a viscous, polymeric substance resulting from the intermolecular condensation of succinaldehyde or its reaction with methylamine. This competes with the desired intramolecular Mannich reaction. Other potential side products can arise from incomplete reaction or alternative cyclization pathways, leading to a complex mixture that complicates purification.
Q3: How critical is pH control in the Robinson-Schöpf reaction?
A3: pH control is extremely critical. The reaction is highly pH-dependent, with optimal yields of tropinone typically achieved in a narrow pH range of 4-5.[1] Deviations from this range can favor intermolecular side reactions and polymerization, leading to a significant decrease in the yield of the desired 8-azabicyclo[3.2.1]octane core.[1] Schöpf and coworkers reported achieving 70-85% yields by maintaining the reaction at pH 7 using dicarboxylic acetone.[2]
Q4: Are there more modern and efficient alternatives to the classical Robinson-Schöpf synthesis?
A4: Yes, several modern synthetic strategies offer advantages over the classical approach. These include cycloaddition reactions, such as [3+2] cycloadditions of N-methyl-3-oxidopyridinium betaines, and enantioselective desymmetrization of tropinone derivatives. These methods can offer improved stereocontrol and more convergent synthetic routes. For instance, asymmetric 1,3-dipolar cycloadditions have been reported to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee).
Troubleshooting Guides
Problem 1: Low Yield of Tropinone in the Robinson-Schöpf Synthesis
Q: My Robinson-Schöpf reaction is resulting in a low yield of tropinone and a significant amount of a polymeric substance. What is happening and how can I improve the yield?
A: This is a common issue caused by the intermolecular condensation of succinaldehyde, which competes with the desired intramolecular cyclization. Here are several troubleshooting steps to favor the formation of tropinone:
-
Strict pH Control: Ensure the reaction pH is maintained between 4 and 5. Use a buffered solution (e.g., citrate buffer) to stabilize the pH throughout the reaction.
-
High Dilution: Running the reaction under high-dilution conditions (e.g., <0.01 M) can significantly favor the intramolecular reaction over intermolecular polymerization.
-
Slow Addition of Reagents: The slow and controlled addition of succinaldehyde to the solution containing methylamine and acetonedicarboxylic acid can help maintain a low concentration of the reactive intermediates, thereby suppressing polymerization. A syringe pump is recommended for this purpose.
Troubleshooting Workflow for Low Tropinone Yield
Caption: Troubleshooting workflow for low tropinone yield.
Problem 2: Difficulty in Purifying 8-Azabicyclo[3.2.1]octane Derivatives
Q: I am struggling to purify my synthesized 8-azabicyclo[3.2.1]octane derivative. What are the recommended purification techniques?
A: The basic nature of the nitrogen bridgehead in the 8-azabicyclo[3.2.1]octane core allows for effective purification using acid-base extraction. This technique is particularly useful for removing non-basic impurities. For separating closely related tropane alkaloids or stereoisomers, chromatographic methods are generally required.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acid (e.g., 1 M HCl). The basic tropane derivative will be protonated and move into the aqueous layer.
-
Wash the acidic aqueous layer with an organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous layer (e.g., with NaOH or Na2CO3) to deprotonate the tropane derivative.
-
Extract the aqueous layer with an organic solvent to recover the purified product.
-
-
Column Chromatography:
-
Stationary Phase: Alumina or silica gel can be used. Alumina is often preferred for the purification of basic compounds like tropane alkaloids.
-
Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications and separation of stereoisomers, preparative HPLC is a powerful technique.
Purification Workflow for 8-Azabicyclo[3.2.1]octane Derivatives
Caption: General purification workflow.
Data Presentation
Table 1: Effect of pH on the Yield of the Robinson-Schöpf Reaction
| pH | Reported Yield (%) | Reference |
| 4-5 | Optimal | [1] |
| 7 | 70-85 | Schöpf et al. (with dicarboxylic acetone)[2] |
| < 4 | Decreased | General observation |
| > 8 | Decreased | General observation |
Table 2: Comparative Analysis of Synthetic Routes to 8-Azabicyclo[3.2.1]octane Core
| Synthetic Route | Key Features | Typical Yield (%) | Number of Steps | Stereocontrol |
| Robinson-Schöpf Reaction | Classical, one-pot, biomimetic | 17 - >90 | 1 | Generally produces racemic mixtures |
| [3+2] Cycloaddition | Convergent, can be made asymmetric | 60 - 95 | 1 (for core) | High diastereo- and enantioselectivity possible |
| Enantioselective Desymmetrization | Starts from achiral tropinone, uses chiral reagents/catalysts | 74 - 98 | 2+ | High enantiomeric excess (ee) achievable |
| Vinyl Aziridine Rearrangement | Access to functionalized tropanes, mild conditions | 84-95 (key steps) | 5-7 | Good stereocontrol |
Experimental Protocols
Protocol 1: Robinson-Schöpf Synthesis of Tropinone
This protocol is a generalized procedure based on classical methods.
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Citrate buffer (pH 4-5)
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
In a large reaction vessel, prepare a dilute aqueous solution of methylamine hydrochloride and acetonedicarboxylic acid in citrate buffer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of succinaldehyde to the reaction mixture over several hours using a syringe pump.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to decarboxylate the intermediate.
-
Basify the solution with sodium hydroxide to a pH > 10.
-
Extract the aqueous solution with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.
-
Purify the crude product by vacuum distillation or column chromatography on alumina.
Protocol 2: Asymmetric [3+2] Cycloaddition for 8-Azabicyclo[3.2.1]octane Derivatives
This protocol is a conceptual outline for an asymmetric cycloaddition. Specific catalysts and conditions will vary based on the desired product.
Materials:
-
An appropriate azomethine ylide precursor
-
A dipolarophile (e.g., an activated alkene)
-
A chiral Lewis acid catalyst or a metal complex with a chiral ligand
-
Anhydrous, inert solvent (e.g., toluene, THF)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve the dipolarophile and the chiral catalyst in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C to room temperature).
-
Slowly add a solution of the azomethine ylide precursor to the reaction mixture.
-
Stir the reaction for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction as appropriate for the catalyst used.
-
Perform an aqueous workup to remove the catalyst and other water-soluble components.
-
Extract the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to isolate the desired stereoisomer.
Signaling Pathway for Robinson-Schöpf Reaction
Caption: Key stages of the Robinson-Schöpf reaction.
References
- 1. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
Optimizing reaction conditions for Robinson-Schöpf synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Robinson-Schöpf synthesis of tropinone and related alkaloids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the Robinson-Schöpf synthesis?
The Robinson-Schöpf synthesis is a one-pot reaction that mimics the biosynthesis of tropane alkaloids. It involves the condensation of a dialdehyde (e.g., succinaldehyde), a primary amine (e.g., methylamine), and acetonedicarboxylic acid to form the characteristic bicyclic tropinone core.[1][2][3] This reaction is a classic example of a biomimetic and tandem reaction in organic synthesis.[2][3]
Q2: What is the most critical parameter for optimizing the yield of the Robinson-Schöpf synthesis?
The most critical parameter is the pH of the reaction mixture. The synthesis is highly pH-dependent, with optimal yields achieved under "physiological conditions."[1][4] While Robinson's initial synthesis at a non-optimal pH resulted in yields of around 17-40%, Schöpf later demonstrated that conducting the reaction at a pH between 5 and 9 can significantly increase the yield to 70-85%, with some reports of yields exceeding 90%.[1][2][4]
Q3: What are the typical reactants and their roles in the synthesis of tropinone?
The synthesis of tropinone typically involves:
-
Succinaldehyde: A four-carbon dialdehyde that forms the pyrrolidine ring portion of the tropinone structure.
-
Methylamine: The source of the nitrogen atom and the methyl group on the nitrogen in the bicyclic system.
-
Acetonedicarboxylic acid: Acts as a synthetic equivalent of acetone, providing the three-carbon chain that forms the piperidone ring. The carboxylic acid groups activate the molecule for the Mannich reaction and are subsequently removed via decarboxylation.[2]
Q4: What is the underlying mechanism of the Robinson-Schöpf synthesis?
The reaction proceeds through a double Mannich reaction.[1][4] The key steps are:
-
Formation of an imine from the reaction of methylamine with one of the aldehyde groups of succinaldehyde.
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An intramolecular reaction to form a cyclic iminium ion.
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An intermolecular Mannich reaction between the iminium ion and the enolate of acetonedicarboxylic acid.
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A second intramolecular Mannich reaction to form the bicyclic tropane skeleton.
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Decarboxylation (loss of two molecules of CO2) to yield tropinone.[2]
Q5: How can the progress of the reaction be monitored?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the Robinson-Schöpf synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the tropinone product can be visualized over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incorrect pH: The reaction is highly sensitive to pH. An acidic or strongly basic environment can inhibit the reaction or promote side reactions. | - Prepare a buffered solution to maintain the pH between 5 and 9. A citrate buffer is often used. - Carefully measure and adjust the pH of the reaction mixture before and during the reaction. |
| Impure Reagents: Succinaldehyde is prone to polymerization and oxidation. Other reagents may also be of low quality. | - Use freshly distilled or purified succinaldehyde. - Ensure all other reagents are of high purity. | |
| Incorrect Temperature: While the reaction is typically run at room temperature, significant deviations can affect the reaction rate and yield. | - Maintain the reaction at a consistent room temperature (e.g., 20-25°C). | |
| Insufficient Reaction Time: The reaction is typically slow and may require several days to go to completion. | - Allow the reaction to proceed for at least 48-72 hours. Monitor the reaction by TLC to determine the optimal reaction time. | |
| Formation of Multiple Products/Impurities | Side Reactions: As a multi-component reaction, there is a potential for the formation of various side products, especially if the pH is not optimal. This can include products from self-condensation of the reactants or incomplete cyclization. | - Strictly control the pH of the reaction mixture. - Add the reactants in the specified order to minimize side reactions. |
| Decomposition of Product: Tropinone can be unstable under harsh workup conditions. | - Use mild conditions for workup and purification. Avoid strong acids or bases and high temperatures during purification. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during extraction: The basic nature of tropinone can lead to emulsions during extraction with organic solvents. | - Add a saturated brine solution to help break up emulsions. - Centrifugation can also be used to separate the layers. |
| Co-elution of impurities during chromatography: Impurities with similar polarity to tropinone can be difficult to separate by column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification methods such as distillation or crystallization. |
Data Presentation
Effect of pH on Tropinone Yield
The following table summarizes the reported impact of pH on the yield of the Robinson-Schöpf synthesis of tropinone.
| pH | Reported Yield (%) | Reference(s) |
| Acidic (unspecified) | ~40 | [4] |
| 5-9 | >70 | [1] |
| 7 | 70-85 | [4] |
| Optimized Conditions | >90 | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of Tropinone
This protocol is a representative procedure based on established methods for the Robinson-Schöpf synthesis.
Materials:
-
Succinaldehyde (freshly prepared or purified)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Citrate buffer (pH ~5-7)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for workup)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask of appropriate size equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in the citrate buffer.
-
Addition of Reactants: To the stirred solution, add methylamine hydrochloride followed by succinaldehyde. The order of addition can be crucial to minimize side reactions.
-
Reaction Conditions: Stir the mixture at room temperature for 48-72 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., a mixture of dichloromethane and methanol). Visualize the spots under UV light or by using an appropriate staining agent.
-
Work-up:
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to facilitate decarboxylation.
-
Gently heat the acidic solution to drive off the carbon dioxide produced.
-
Cool the solution and make it basic by the addition of a sodium hydroxide solution.
-
-
Extraction: Extract the basic aqueous solution multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain crude tropinone.
-
Purification: The crude tropinone can be purified by vacuum distillation, column chromatography on silica gel, or crystallization.
Visualizations
Reaction Mechanism of the Robinson-Schöpf Synthesis
Caption: Reaction pathway of the Robinson-Schöpf synthesis.
Experimental Workflow for Tropinone Synthesis
Caption: General experimental workflow for tropinone synthesis.
References
Technical Support Center: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies commence with a tropane or nortropane scaffold. A common intermediate is 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. From this ketone, the target amine is typically synthesized via two main pathways:
-
Two-step oximation and reduction: The ketone is first converted to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, which is subsequently reduced to the primary amine.
-
Direct reductive amination: The ketone is directly converted to the amine in a one-pot reaction using an ammonia source and a reducing agent.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen route and reaction conditions. The reduction of the oxime intermediate using sodium metal in 1-pentanol has been reported with a yield of 36%.[1] Alternative methods and optimization of reaction parameters are crucial for improving the overall yield.
Q3: How can I purify the final product, and what are the common challenges?
A3: Purification is typically achieved through column chromatography. A common challenge is the separation of the desired product from unreacted starting materials, byproducts, and potential diastereomers (exo and endo isomers). The choice of eluent is critical for successful separation. Additionally, diastereomeric salt resolution using a chiral resolving agent can be employed for the separation of enantiomers if a racemic mixture is obtained.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of the 8-Azabicyclo[3.2.1]octane Core
Question: My yield for the initial synthesis of the N-benzyl-nortropinone core using a Robinson-Schöpf type reaction is very low, and I'm observing a significant amount of polymeric material. What could be the cause, and how can I improve the yield?
Probable Cause: The formation of polymeric byproducts is a common side reaction in the Robinson-Schöpf synthesis. This occurs due to the intermolecular condensation of succinaldehyde or its reaction with benzylamine, which competes with the desired intramolecular Mannich reaction.
Solutions:
-
pH Control: The intramolecular Mannich reaction is highly pH-dependent. Maintaining a pH in the range of 4-5 is crucial to ensure the amine is sufficiently nucleophilic while the aldehyde is activated.
-
High Dilution: Performing the reaction under high-dilution conditions favors the intramolecular cyclization over intermolecular polymerization.
-
Slow Addition of Reagents: A slow, controlled addition of the dialdehyde to the solution containing benzylamine and acetonedicarboxylic acid can help maintain a low concentration of reactive intermediates, thereby suppressing polymerization.
Issue 2: Low Yield During the Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime
Question: I am getting a low yield of the desired primary amine when reducing the oxime with sodium metal in alcohol. What are the potential side reactions, and what are the alternatives?
Probable Cause: The reduction of oximes with sodium in alcohol can lead to several side reactions, including the formation of secondary amines and aziridines, which can reduce the yield of the primary amine. In some cases, reductive cleavage can occur, leading to products with one less carbon atom.[2]
Solutions:
-
Alternative Reducing Agents: Several alternative reducing agents can provide higher yields and better selectivity for the primary amine. These include:
-
Sodium borohydride with transition metal salts: Combinations such as NaBH₄/CuSO₄ or NaBH₄/ZrCl₄ have been shown to be effective for reducing oximes to primary amines.
-
Catalytic Hydrogenation: Hydrogenation over a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel can be a high-yielding method for oxime reduction.
-
-
Reaction Conditions Optimization: For the sodium/alcohol reduction, ensure anhydrous conditions and careful control of the reaction temperature. The rate of reaction is dependent on the alcohol used, with primary alcohols reacting faster than secondary alcohols.[3]
Issue 3: Formation of Byproducts in Direct Reductive Amination
Question: When attempting a direct reductive amination of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, I am observing the formation of the corresponding alcohol and secondary amine byproducts. How can I minimize these?
Probable Cause: In direct reductive amination, the reduction of the starting ketone to the alcohol can compete with the formation of the imine intermediate. Additionally, the primary amine product can react further with the starting ketone to form a secondary amine.
Solutions:
-
Stepwise Procedure: To minimize alcohol formation, a stepwise approach can be adopted. First, form the imine by reacting the ketone with the ammonia source, and then add the reducing agent.
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Excess Ammonia Source: Using a large excess of the ammonia source can help to drive the equilibrium towards the formation of the desired primary amine and minimize the formation of the secondary amine.
Quantitative Data
Table 1: Comparison of Reducing Agents for the Conversion of Oximes to Primary Amines
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium metal | 1-Pentanol | Reflux | 5 | 36 | [1] |
| NaBH₄/CuSO₄ | Methanol | Reflux | N/A | Varies | |
| NaBH₄/ZrCl₄/Al₂O₃ | Solvent-free | Room Temp. | < 2 min | High to excellent | |
| H₂/Pd-C | Methanol/Ethanol | Room Temp. | 4-8 | N/A | [4] |
| H₂/Raney Ni | Ethanol/Ammonia | N/A | N/A | Good | [3] |
| Al/Hg | 10% H₂O-THF | Room Temp. | 3 | 85 | [5] |
N/A: Data not available in the searched literature.
Experimental Protocols
Protocol 1: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
This protocol is based on the N-alkylation of nortropinone.
Materials:
-
Nortropinone hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of nortropinone hydrochloride (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Protocol 2: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
Procedure:
-
Dissolve 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (2.0 eq) in water.
-
Add sodium bicarbonate (2.0 eq) portion-wise to the mixture.
-
Heat the resulting mixture under reflux for 30 minutes and then stir at room temperature for 24 hours.
-
Add water to the reaction mixture and extract with chloroform.
-
Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate the solvent in vacuo to give the crude oxime.
Protocol 3: Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime with Sodium in 1-Pentanol
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
-
Sodium metal
-
1-Pentanol
-
6 M HCl
-
5 M NaOH
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (1.0 eq) in 1-pentanol at 120 °C.
-
Add sodium metal (10.0 eq) in batches over 2 hours.
-
Stir and heat the mixture under reflux for 5 hours, then cool to 5 °C.
-
Slowly acidify the reaction mixture with 6 M HCl to an acidic pH.
-
Extract the aqueous phase with 6 M HCl.
-
Gradually alkalize the aqueous layer to pH 10 with 5 M NaOH.
-
Extract the resulting aqueous solution with ethyl acetate.
-
Combine the organic extracts, dry with MgSO₄, filter, and concentrate in vacuum.
-
Purify the crude product by column chromatography (5-10% MeOH/CH₂Cl₂) to afford pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.[1]
Visualizations
References
- 1. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 2. Question: When oxime is treated with Na+ and C2H5OH, what product forms? .. [askfilo.com]
- 3. Alternative to ethanol in oxime reduction with Na , Hive Newbee Forum [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting low yield in Mannich reaction for tropinone synthesis
Technical Support Center: Tropinone Synthesis via Mannich Reaction
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the Mannich reaction for tropinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Robinson synthesis of tropinone, and why is it significant? A1: The Robinson synthesis, first reported in 1917, is a classic one-pot reaction for creating tropinone. It is a biomimetic synthesis, meaning it mimics the natural biosynthetic pathways.[1][2] The reaction combines simple, symmetrical reactants—succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone)—to form the complex bicyclic structure of tropinone in a tandem, "double Mannich" reaction.[1][3] Its elegance and efficiency, with modern yields exceeding 90%, make it a landmark in total synthesis.[1][4]
Q2: What is the fundamental mechanism of the tropinone synthesis? A2: The reaction proceeds through a series of steps in a single pot:
-
Imine Formation: Methylamine reacts with succinaldehyde via nucleophilic addition, followed by dehydration, to form an imine.[2][3]
-
First Ring Closure: An intramolecular addition reaction occurs, forming a five-membered pyrrolidine ring.[3][5]
-
Intermolecular Mannich Reaction: The enolate of acetonedicarboxylic acid attacks the iminium ion of the pyrrolidine derivative.[2][3]
-
Second Ring Closure: A second intramolecular Mannich reaction takes place to form the second ring, creating the bicyclic tropane core.[1][2]
-
Decarboxylation: The two carboxylic acid groups from the acetonedicarboxylic acid are removed upon heating in an acidic solution to yield the final tropinone product.[6]
Q3: Why is acetonedicarboxylic acid preferred over acetone? A3: Acetonedicarboxylic acid serves as a more "activated" synthetic equivalent of acetone.[1] Its carboxyl groups increase the acidity of the central methylene protons, facilitating the formation of the necessary enolate for the Mannich reaction.[7] This significantly lowers the activation energy of the rate-determining step, leading to substantially higher reaction yields compared to using acetone.[7]
Troubleshooting Guide for Low Yield
Problem 1: My reaction yield is significantly lower than the reported 70-90%.
This is a common issue that can often be traced back to reactant quality, pH control, or reaction conditions.
-
Possible Cause 1: Suboptimal pH.
-
Troubleshooting: The reaction is highly pH-dependent. The highest yields are typically achieved at or near physiological pH (~7).[1][7] Operating in highly acidic or basic conditions can inhibit key steps of the tandem reaction. It is recommended to use a buffer system; the original synthesis sometimes employed a calcium salt for this purpose.[1]
-
Recommendation: Prepare a buffered solution (e.g., citrate or phosphate buffer) at the target pH and use it as the reaction solvent. Monitor the pH of the reaction mixture throughout the process.
-
-
Possible Cause 2: Purity and Stability of Succinaldehyde.
-
Troubleshooting: Succinaldehyde is prone to polymerization, especially during storage or if impurities are present. Using aged or impure succinaldehyde is a primary cause of low yields.
-
Recommendation: Use freshly prepared or distilled succinaldehyde for the reaction. One common method for preparation is the hydrolysis of its stable precursor, succinaldehyde bis(diethyl acetal), under mild acidic conditions just before use.
-
-
Possible Cause 3: Incorrect Reagent Stoichiometry.
-
Troubleshooting: Although it's a one-pot reaction, the sequence of events matters. The stoichiometry of the three components—succinaldehyde, methylamine, and acetonedicarboxylic acid—must be precise. An excess or deficit of any reactant can lead to the formation of side products.
-
Recommendation: Carefully measure and add each reactant. The reaction involves a 1:1:1 molar ratio of the core reactants.
-
Problem 2: The final decarboxylation step seems inefficient.
-
Troubleshooting: The removal of the two carboxyl groups to yield tropinone requires heat and acidic conditions. If the solution is not sufficiently acidic or not heated adequately, the intermediate tropinone dicarboxylic acid may remain, reducing the final yield of tropinone.
-
Recommendation: After the initial condensation reaction, ensure the solution is acidified (e.g., with HCl) and heated to reflux until gas evolution (CO2) ceases. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the dicarboxylic acid intermediate.
-
Summary of Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale for High Yield |
| pH | ~7.0 (Physiological) | Optimal for the tandem Mannich reactions. Yields of 70-85% have been reported at this pH.[7] |
| Enolizable Component | Acetonedicarboxylic Acid | The carboxyl groups activate the molecule, lowering the reaction's activation energy and improving yield over acetone.[7] |
| Succinaldehyde Quality | Freshly Prepared/Distilled | Prone to polymerization, which inhibits the reaction. Fresh reactant is crucial. |
| Decarboxylation | Acidification & Heat | Required to efficiently remove the two carboxyl groups to form the final tropinone product.[6] |
Experimental Protocols
Key Experiment: Robinson's Tropinone Synthesis (Buffered Condition)
This protocol is an adaptation based on literature descriptions emphasizing yield optimization.
-
Preparation of Buffered Solution: Prepare a citrate buffer solution and adjust its pH to 7.0.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve acetonedicarboxylic acid in the prepared buffer solution and cool the mixture in an ice bath.
-
Addition of Amines: To the cooled solution, slowly add an aqueous solution of methylamine. Maintain the temperature below 10°C.
-
Addition of Aldehyde: Gradually add freshly prepared succinaldehyde to the mixture over an hour, ensuring the temperature remains low.
-
Condensation Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 6-12 hours) to allow the condensation to complete.
-
Acidification and Decarboxylation: Acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is < 2. Heat the solution to reflux (approximately 90-100°C) for several hours until CO2 evolution stops.
-
Workup and Isolation: Cool the reaction mixture, make it strongly alkaline with NaOH, and extract the tropinone product with an organic solvent (e.g., chloroform or ether). Dry the organic extracts, evaporate the solvent, and purify the resulting crude tropinone, typically by vacuum distillation or crystallization.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for diagnosing and addressing low yields in the tropinone synthesis.
Caption: Troubleshooting flowchart for low yield in tropinone synthesis.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. dominoreactions.wordpress.com [dominoreactions.wordpress.com]
- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 5. Mechanism of Robinsons synthesis of tropinone , Hive Serious Chemistry [chemistry.mdma.ch]
- 6. vanilla47.com [vanilla47.com]
- 7. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the critical role of pH control in the synthesis of 8-azabicyclo[3.2.1]octane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical in the synthesis of the 8-azabicyclo[3.2.1]octane core?
A1: pH control is paramount because it directly influences the reactivity of the intermediates. For instance, in the classical Robinson-Schöpf synthesis of tropinone, the reaction is highly pH-dependent.[1] A specific pH range is necessary to ensure the amine is sufficiently nucleophilic to attack the carbonyl group, while the aldehyde remains protonated for activation. Deviating from the optimal pH can favor intermolecular side reactions, leading to polymerization and significantly lower yields.[1]
Q2: What is the generally accepted optimal pH range for the Robinson-Schöpf reaction?
A2: The intramolecular Mannich reaction, which is the key cyclization step, is favored in a narrow acidic pH range, typically between 4 and 5.[1] However, some variations of the synthesis have shown good yields under physiological conditions, with a broader pH range of 5 to 9.[2] It is crucial to optimize the pH for your specific substrates and conditions.
Q3: What are the consequences of the pH being too low or too high?
A3:
-
Too Low (Acidic): If the pH is too acidic, the primary or secondary amine starting material will be fully protonated to form an ammonium salt. This removes its nucleophilicity, preventing it from participating in the initial reaction with the aldehyde, thereby halting the synthesis.
-
Too High (Basic): If the pH is too basic, it can promote intermolecular condensation of the dialdehyde intermediate (e.g., succinaldehyde).[1] This competing reaction leads to the formation of unwanted dimers and higher-order polymers instead of the desired intramolecular cyclization, resulting in a viscous reaction mixture and low yields of the target bicyclic product.[1]
Q4: What type of buffer should be used to maintain the pH?
A4: It is recommended to use a non-nucleophilic buffer to avoid unwanted side reactions with the carbonyl intermediates. A citrate buffer is a common and effective choice for maintaining the pH in the optimal 4-5 range for the Robinson-Schöpf synthesis.[1]
Troubleshooting Guides
Problem 1: My yield of tropinone from the Robinson-Schöpf synthesis is very low, and I'm getting a lot of a viscous, polymeric substance.
-
Likely Cause: The pH of your reaction is likely outside the optimal 4-5 range, favoring the intermolecular condensation of the succinaldehyde intermediate over the desired intramolecular Mannich reaction.[1]
-
Troubleshooting Steps:
-
Verify and Calibrate pH Measurement: Ensure your pH meter is accurately calibrated before starting the reaction.
-
Use a Buffer: Prepare a citrate buffer to maintain the pH strictly between 4 and 5 throughout the reaction.[1]
-
Implement High-Dilution: Running the reaction under high-dilution conditions can favor the intramolecular cyclization. This is known as the Ruggli-Ziegler dilution principle.[1]
-
Control Reagent Addition: Add the starting materials, particularly the dialdehyde, slowly and in a controlled manner. This keeps the concentration of reactive intermediates low, further suppressing polymerization.[1]
-
Problem 2: I am having difficulty with the work-up and extraction of my 8-azabicyclo[3.2.1]octane product.
-
Likely Cause: The product's solubility is highly dependent on its protonation state, which is controlled by the pH of the aqueous solution. As a bicyclic amine, the product can exist as a water-soluble salt at low pH or as a free base, more soluble in organic solvents, at higher pH.
-
Troubleshooting Steps:
-
pH Adjustment for Extraction: To extract the product into an organic solvent (e.g., toluene, diethyl ether), you must first basify the aqueous layer to deprotonate the nitrogen atom. The exact pH will depend on the pKa of your specific derivative, but adjusting to a pH above 9 is a common starting point.
-
pH Adjustment for Purification: Conversely, if you need to remove non-basic organic impurities, you can acidify the organic layer with dilute acid. This will protonate your product, causing it to move into the aqueous phase while impurities remain in the organic solvent. Patent literature shows extractions and washes being performed at controlled pH values like 5.2, 5.6, or 6 to separate components.[3]
-
Problem 3: The reductive amination step to introduce a substituent is giving poor yield or low stereoselectivity.
-
Likely Cause: The pH for reductive amination is a delicate balance. It must be low enough to promote iminium ion formation but not so low as to fully protonate the amine. The pH can also influence the stereochemical outcome of the reduction.
-
Troubleshooting Steps:
-
Optimize Reaction pH: The optimal pH for reductive aminations is often between 6 and 8. It is advisable to screen a range of pH values within this window to find the best conditions for your specific substrate and amine.
-
Select Appropriate Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is effective at mildly acidic pH, while sodium triacetoxyborohydride (NaBH(OAc)3) is often used in less polar solvents and does not require strict pH control, as the reaction itself generates acetic acid.
-
Monitor Imine/Iminium Formation: Use TLC or LCMS to monitor the initial formation of the imine/iminium intermediate before adding the reducing agent to ensure the first step of the reaction is proceeding as expected.
-
Data Presentation
Table 1: Effect of pH on Robinson-Schöpf Tropinone Synthesis Yield
| pH Range | Expected Yield | Key Observations | Reference |
| < 3 | < 5% | Amine starting material is fully protonated and non-nucleophilic. | [1] |
| 4 - 5 | High (up to 90%) | Optimal range for intramolecular Mannich reaction; minimizes side reactions. | [1] |
| 5 - 9 | Moderate to High | Good yields achievable under "physiological conditions," as improved by Schöpf. | [2] |
| > 10 | Low | Significant formation of polymeric byproducts from intermolecular condensation. | [1] |
Table 2: Hypothetical pH Screening for Reductive Amination (Illustrative data for the synthesis of an exo-amino-8-azabicyclo[3.2.1]octane derivative)
| pH | Reducing Agent | Conversion (%) | Diastereomeric Ratio (exo:endo) |
| 5.0 | NaBH3CN | 45% | 70:30 |
| 6.5 | NaBH3CN | 92% | 85:15 |
| 8.0 | NaBH3CN | 88% | 80:20 |
| N/A | NaBH(OAc)3 | 95% | 90:10 |
Experimental Protocols
Protocol: pH-Controlled Synthesis of Tropinone via Robinson-Schöpf Reaction
This protocol is based on the classical method where pH control is essential for good yields.
Materials:
-
Methylamine hydrochloride
-
Succinaldehyde (often generated in situ from its bis(diethyl acetal))
-
Acetonedicarboxylic acid
-
Citrate Buffer (0.2 M, pH 4.5)
-
Sodium Hydroxide (2 M)
-
Hydrochloric Acid (2 M)
-
Toluene or Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Buffer Preparation: Prepare a 0.2 M citrate buffer and carefully adjust its pH to 4.5 using 2 M NaOH or 2 M HCl.
-
Reaction Setup: In a large round-bottom flask equipped with a magnetic stirrer and addition funnels, dissolve the acetonedicarboxylic acid and methylamine hydrochloride in the pH 4.5 citrate buffer. Cool the solution to 0-5 °C in an ice bath.
-
Slow Addition of Aldehyde: Add a solution of succinaldehyde to the flask dropwise over a period of 2-4 hours while maintaining the temperature below 10 °C. The slow addition is crucial to prevent polymerization.[1]
-
pH Monitoring: Monitor the pH of the reaction mixture every 30 minutes and adjust as necessary with dilute HCl or NaOH to maintain it within the 4.4-4.6 range.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LCMS.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and basify to pH > 11 by slowly adding 2 M NaOH. This converts the tropinone hydrochloride salt to its free base.
-
Extraction: Extract the aqueous mixture three times with toluene or diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude tropinone.
-
Purification: The crude product can be further purified by vacuum distillation or crystallization if necessary.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Robinson-Schöpf synthesis.
Caption: Simplified reaction pathway for the Robinson-Schöpf synthesis.
References
Technical Support Center: Diastereoselectivity in Intramolecular Mannich Cyclization
Welcome to the technical support center for diastereoselectivity issues in intramolecular Mannich cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Mannich cyclization is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?
A low diastereomeric ratio is a common issue and can often be attributed to several key experimental parameters. The primary factors to investigate are:
-
Reaction Temperature: Temperature can have a significant impact on the energy difference between the transition states leading to the different diastereomers.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the diastereoselectivity.
-
Catalyst/Promoter: The choice of catalyst (e.g., organocatalyst, Lewis acid) is crucial in dictating the facial selectivity of the cyclization.
-
Substrate Structure: The steric and electronic properties of the substituents on the substrate can favor the formation of one diastereomer over another.
-
Concentration: In some cases, the concentration of the reactants can influence the reaction pathway and, consequently, the stereochemical outcome.
Q2: I am observing the formation of an unexpected diastereomer as the major product. What could be the cause?
The formation of an unexpected major diastereomer can be due to a few factors:
-
Thermodynamic vs. Kinetic Control: Your reaction conditions might be favoring the thermodynamically more stable product, which may not be the kinetically favored one. Higher temperatures often lead to thermodynamic control.
-
Catalyst Control vs. Substrate Control: The inherent stereochemical bias of your substrate might be overriding the directing effect of the catalyst, or vice-versa.
-
Reaction Mechanism: An alternative reaction pathway or transition state geometry that you had not considered might be operative under your specific conditions.
Q3: Can I improve the diastereoselectivity of my reaction by changing the starting material?
Yes, modifying the substrate is a valid strategy. Consider the following modifications:
-
Steric Bulk: Increasing the steric bulk of a substituent near one of the newly forming stereocenters can create a stronger facial bias, directing the cyclization to form a single diastereomer.
-
Protecting Groups: The choice of protecting groups on heteroatoms (e.g., nitrogen) can influence the transition state geometry and, therefore, the diastereoselectivity.
-
Conformational Rigidity: Introducing elements that restrict the conformational flexibility of the acyclic precursor can pre-organize the molecule for a more selective cyclization.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (e.g., close to 1:1)
A low diastereomeric ratio indicates that the transition states leading to both diastereomers are of similar energy. The following steps can be taken to improve the selectivity.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Analysis of 8-azabicyclo[3.2.1]octane Derivatives and GBR 12909 as Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a promising class of dopamine transporter (DAT) inhibitors, the 8-azabicyclo[3.2.1]octane derivatives, and the well-established research tool, GBR 12909. The objective is to furnish researchers with the necessary data and methodologies to evaluate the potential of these compounds in the development of novel therapeutics for conditions such as cocaine addiction and other dopamine-related disorders.
Introduction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants like cocaine. The development of potent and selective DAT inhibitors is a key strategy in addiction medicine. GBR 12909, a diarylpiperazine derivative, has long served as a benchmark for selective DAT inhibition.[1] Recently, a series of 8-azabicyclo[3.2.1]octane derivatives has emerged, demonstrating a transporter affinity profile reminiscent of GBR 12909, with some compounds exhibiting enhanced selectivity for the DAT over other monoamine transporters.[2][3][4] This guide presents a side-by-side comparison of their pharmacological profiles, supported by experimental data and detailed protocols.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Kᵢ) and selectivity ratios for representative 8-azabicyclo[3.2.1]octane derivatives in comparison to GBR 12909. Lower Kᵢ values indicate higher binding affinity.
Table 1: Binding Affinities (Kᵢ, nM) at Monoamine Transporters
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference |
| GBR 12909 | 1.0 - 5.0 | >100 | >100 | [1][5] |
| Derivative 22e (8-cyclopropylmethyl) | 4.0 | 4240 | >10000 | [4] |
| Derivative 22g (8-(4-chlorobenzyl)) | 3.9 | 655 | 5298 | [4] |
| Unsubstituted Analogue 7b | 98 | - | - | [6] |
| 3α-analogue 15b | 5 | 240 | - | [7] |
Note: '-' indicates data not available in the cited source.
Table 2: Selectivity Ratios for Monoamine Transporters
| Compound | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| GBR 12909 | >100 | >100 | [1] |
| Derivative 22e (8-cyclopropylmethyl) | 1060 | >2500 | [4] |
| Derivative 22g (8-(4-chlorobenzyl)) | 168 | 1358 | [4] |
| 3α-analogue 15b | 48 | - | [7] |
Signaling Pathway and Mechanism of Action
Both GBR 12909 and the 8-azabicyclo[3.2.1]octane derivatives exert their effects by inhibiting the reuptake of dopamine from the synaptic cleft.[8] The dopamine transporter is a symporter that cotransports dopamine with two sodium ions (Na⁺) and one chloride ion (Cl⁻) into the presynaptic neuron.[9] By binding to the transporter, these inhibitors block the translocation of dopamine, leading to an increase in its extracellular concentration and prolonged stimulation of postsynaptic dopamine receptors.
Dopamine Transporter Inhibition Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of compounds for the dopamine transporter using [³H]WIN 35,428.[2]
1. Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (50-100 µg protein), [³H]WIN 35,428 (final concentration ~1-2 nM), and varying concentrations of the test compound or vehicle.
-
For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Incubate at room temperature for 60-120 minutes.
3. Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine (PEI).
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
References
- 1. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of dopamine transporter selective 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine transporter - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine as a Dopamine Transporter Ligand
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a foundational structure in the development of potent ligands for the dopamine transporter (DAT).[1] Its rigid conformation allows for precise orientation of functional groups that interact with the transporter's binding sites. This guide provides a comparative framework for validating novel tropane derivatives, specifically 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, as DAT ligands. While specific binding data for this exact compound is not extensively published, we can infer its potential by examining structurally related analogs and outline the standard experimental procedures for its characterization.
Structure-activity relationship (SAR) studies on this class of compounds reveal that substitutions at the 8-position significantly influence binding affinity and selectivity for monoamine transporters.[2][3][4][5] For instance, the addition of a benzyl or a substituted benzyl group at this position has been shown to yield compounds with high affinity and selectivity for the DAT.[2][5]
Comparative Performance Data
To contextualize the potential of this compound, the following table compares binding affinities for several key 8-substituted-8-azabicyclo[3.2.1]octane analogs against the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data highlights the high DAT affinity and selectivity achieved with specific N-substitutions.
| Compound/Analog Name | Key Structural Feature | DAT Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| This compound | N-Benzyl Substituent | Data Not Available | Data Not Available | Data Not Available |
| 8-(4-chlorobenzyl) Derivative (22g) | N-(4-chlorobenzyl) | 3.9[2][3][4][5] | >260[2][4] | >1358[2][3][4][5] |
| 8-cyclopropylmethyl Derivative (22e) | N-cyclopropylmethyl | 4.0[2][3][4][5] | >1060[2][3][4][5] | >125[2][4] |
| Cocaine | N-Methyl, 2β-carbomethoxy | ~150-250 | ~1-3 | ~1-2 |
| GBR 12909 | N-diphenylmethoxyethyl (piperazine) | ~1-5 | >1000 | >100 |
Note: Kᵢ is the inhibition constant, a measure of binding affinity; lower values indicate higher affinity. Selectivity ratios are calculated as (Kᵢ for SERT or NET) / (Kᵢ for DAT); higher values indicate greater selectivity for DAT.
Mandatory Visualizations
Dopamine Reuptake and Ligand Inhibition
The primary mechanism of action for tropane-based DAT ligands is the competitive inhibition of dopamine reuptake from the synaptic cleft. This blockage leads to an increase in the extracellular concentration of dopamine, thereby potentiating dopaminergic signaling.
Caption: Dopamine signaling pathway and DAT inhibition mechanism.
Experimental Validation Workflow
The validation of a novel compound as a DAT ligand follows a standardized workflow, from tissue preparation to quantitative data analysis. A competitive radioligand binding assay is the gold-standard method for determining binding affinity.
Caption: Workflow for a competitive DAT radioligand binding assay.
Experimental Protocols
A detailed protocol for a competitive radioligand binding assay is provided below, adapted from established methodologies for characterizing DAT ligands.[6][7][8]
Objective:
To determine the binding affinity (Kᵢ) of this compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand, such as [³H]WIN 35,428.
Materials and Reagents:
-
Tissue Source: Rat striata (a brain region with high DAT density).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Assay Buffer: Same as homogenization buffer.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]WIN 35,428 (or another suitable DAT-selective radioligand).
-
Non-specific Agent: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428) to determine non-specific binding.[6]
-
Test Compound: this compound, prepared in serial dilutions.
-
Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester with glass fiber filters, scintillation counter, and scintillation cocktail.
Tissue Membrane Preparation:
-
Dissect rat striata on ice and place them in ice-cold homogenization buffer.[6]
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[6]
-
Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step to wash the membranes.[6]
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA protein assay). Store aliquots at -80°C until use.[6]
Competitive Binding Assay Procedure:
-
In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and various concentrations of the test compound.[6]
-
Total Binding Wells: Add 50 µL of radioligand ([³H]WIN 35,428 at a concentration near its Kₔ), 50 µL of assay buffer, and 100 µL of the membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of radioligand, 50 µL of the non-specific agent (e.g., 10 µM cocaine), and 100 µL of the membrane preparation.[6]
-
Test Compound Wells: Add 50 µL of radioligand, 50 µL of the test compound at various concentrations, and 100 µL of the membrane preparation.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioactivity.[6]
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[6]
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[6]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve in GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[6]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used.
-
Kₔ is the dissociation constant of the radioligand for the DAT.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of 8-Azabicyclo[3.2.1]octane Analogs in Dopamine Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a core structure in many potent dopamine transporter (DAT) inhibitors. Its rigid conformation allows for precise orientation of substituents to interact with the DAT, making it a valuable pharmacophore in the development of therapeutics for conditions such as cocaine addiction and Parkinson's disease.[1][2] This guide provides a comparative analysis of various 8-azabicyclo[3.2.1]octane analogs, focusing on their in vitro potency and selectivity for the dopamine transporter over other monoamine transporters.
Performance Comparison of Analogs
The following table summarizes the binding affinities (Ki, nM) and, where available, the 50% inhibitory concentrations (IC50, nM) for dopamine uptake for a selection of 8-azabicyclo[3.2.1]octane analogs. The data is compiled from various studies to facilitate a direct comparison of their potency and selectivity for the dopamine transporter (DAT) versus the serotonin (SERT) and norepinephrine (NET) transporters.
| Compound ID | Structure/Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT IC₅₀ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| Cocaine | 2β-Carbomethoxy-3β-benzoyloxy | 159 | - | - | - | - | - | [3] |
| WIN 35,428 | 2β-Carbomethoxy-3β-(4-fluorophenyl) | - | - | - | - | - | - | [4] |
| AHN 1-055 | 3α-(4',4"-difluorodiphenylmethoxy)tropane | 11.8 | >690 | >4800 | 24 | >58.5 | >406.8 | [5] |
| 7a | 3α-(diphenylmethoxy)tropane | - | - | - | - | - | - | [5] |
| 7c | 4',4"-difluoro 3α-(diphenylmethoxy)tropane | 11.8 | >690 | >4800 | 24-4456 | - | - | [5] |
| 22e | 8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)] | 4.0 | 4240 | - | - | 1060 | - | [6][7] |
| 22g | 8-(4-chlorobenzyl)-3-[2-(diarylmethoxyethylidenyl)] | 3.9 | - | 5296 | - | - | 1358 | [6][7] |
| 15b | 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl) | 5 | - | - | - | 48 (SERT/DAT) | - | [8] |
| RTI-113 | 3β-(4-chlorophenyl)-2β-carbomethoxyphenyl | Potent DRI | - | - | - | Selective for DAT | - | [9][10] |
| 8a | 8α-phenyl-3-azabicyclo[3.2.1]octane | 234 | - | - | - | - | - | [3] |
| 14 | 8β-phenyl-3-azabicyclo[3.2.1]octane | 785 | - | - | - | - | - | [3] |
Key Structure-Activity Relationship Insights:
-
Substitution at the 3-position: The nature and stereochemistry of the substituent at the 3-position of the tropane ring are critical for DAT affinity and selectivity. Large, lipophilic groups, such as the diphenylmethoxy moiety, generally confer high potency.[5][11][12]
-
N-Substitution (8-position): Modifications at the 8-position nitrogen can significantly impact selectivity. For instance, the 8-cyclopropylmethyl group in compound 22e imparts high SERT/DAT selectivity, while the 8-(4-chlorobenzyl) group in 22g leads to high NET/DAT selectivity.[6][7][13]
-
Stereochemistry: The stereochemical orientation of substituents is crucial. For many analogs, the 3α-stereoisomers show higher potency at the DAT compared to their 3β counterparts.[8]
Experimental Protocols
A representative experimental protocol for determining the in vitro inhibition of dopamine uptake is provided below. This is a generalized procedure based on common practices cited in the literature.[5][7]
[³H]Dopamine Uptake Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds on the uptake of radiolabeled dopamine into rat striatal synaptosomes.
Materials:
-
Freshly dissected rat striatal tissue
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
[³H]Dopamine
-
Test compounds (8-azabicyclo[3.2.1]octane analogs) at various concentrations
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Dissect rat striata on ice and homogenize in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2, synaptosomal fraction) in Krebs-Ringer-HEPES buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine) or by conducting the assay at 0-4°C.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific [³H]dopamine uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizing Experimental and Logical Workflows
Drug Discovery Workflow for DAT Inhibitors
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel dopamine transporter inhibitors based on the 8-azabicyclo[3.2.1]octane scaffold.
Mechanism of Dopamine Reuptake Inhibition
The diagram below depicts the signaling pathway of dopamine at a synapse and illustrates how 8-azabicyclo[3.2.1]octane analogs inhibit the reuptake process.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 3. ClinPGx [clinpgx.org]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4'-substituted and 4',4"-disubstituted 3 alpha-(diphenylmethoxy)tropane analogs as potent and selective dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of dopamine transporter selective 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anexib.com [anexib.com]
- 10. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel 3 alpha-(diphenylmethoxy)tropane analogs: potent dopamine uptake inhibitors without cocaine-like behavioral profiles. | Semantic Scholar [semanticscholar.org]
- 13. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 8-Azabicyclo[3.2.1]octane Derivatives in Monoamine Transporter Modulation: A Comparative Guide
For Immediate Release
This guide presents a comparative analysis of the efficacy of 8-azabicyclo[3.2.1]octane derivatives as modulators of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The performance of these derivatives is benchmarked against established standard modulators, providing researchers, scientists, and drug development professionals with objective, data-driven insights into their potential as therapeutic agents.
Data Presentation: Quantitative Efficacy Comparison
The binding affinities (Ki, in nM) of various 8-azabicyclo[3.2.1]octane derivatives and standard modulators for DAT, SERT, and NET are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | Target | Ki (nM) |
| 8-Azabicyclo[3.2.1]octane Derivatives | ||
| 8-cyclopropylmethyl-3-[2-(di(4-fluorophenyl)methoxy)ethylidene] | DAT | 4.0 |
| SERT | 4240 | |
| NET | 2500 | |
| 8-(4-chlorobenzyl)-3-[2-(di(4-fluorophenyl)methoxy)ethylidene] | DAT | 3.9 |
| SERT | >10000 | |
| NET | 5300 | |
| 3-[2-(bis(4-fluorophenyl)methoxy)ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane | DAT | 8.0 |
| Standard Modulators | ||
| GBR 12909 | DAT | 1.0 |
| SERT | >100 | |
| NET | >100 | |
| Cocaine | DAT | 230 |
| SERT | 740 | |
| NET | 480 | |
| Methylphenidate | DAT | 190 |
| SERT | 55000 | |
| NET | 38 |
Experimental Protocols
The binding affinities presented in this guide were determined using a standardized in vitro radioligand binding assay. The following protocol outlines the key steps of this methodology.
Radioligand Binding Assay for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Test compounds: 8-azabicyclo[3.2.1]octane derivatives and standard modulators.
-
Non-specific binding control: A high concentration of a known ligand for each transporter (e.g., GBR 12909 for DAT).
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to near confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the respective non-specific control ligand.
-
Add a fixed concentration of the appropriate radioligand to all wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Monoamine Transporter Reuptake Mechanism
The following diagram illustrates the general mechanism of monoamine reuptake by presynaptic transporters, a process inhibited by the 8-azabicyclo[3.2.1]octane derivatives and standard modulators discussed.
Caption: Monoamine neurotransmitter release, binding, and reuptake at the synapse.
Experimental Workflow for Radioligand Binding Assay
The logical flow of the radioligand binding assay is depicted in the diagram below.
Caption: Step-by-step workflow of a competitive radioligand binding assay.
A Comparative Analysis of the Cross-Reactivity Profile of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and Related Tropane Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a synthetic compound belonging to the tropane alkaloid class.[1][2] Tropane alkaloids are characterized by their core 8-azabicyclo[3.2.1]octane structure and are known for significant pharmacological activity, often targeting the central nervous system.[1][2] The cross-reactivity of such compounds is primarily determined by their binding affinities at various neurotransmitter transporters.
For psychoactive tropane derivatives, including analogs of cocaine, the principal targets for assessing binding and cross-reactivity are the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] The affinity of a compound for these three transporters defines its pharmacological profile and potential therapeutic or psychoactive effects.[4][5] The interaction is typically one of inhibition, where the compound blocks the reuptake of neurotransmitters from the synaptic cleft, increasing their extracellular concentration.[6]
Comparative Binding Affinity Data
The structure-activity relationship (SAR) of tropane analogs reveals that substitutions on the bicyclic ring system significantly influence binding affinity and selectivity at the monoamine transporters. The 8-position, where a benzyl group is located in the titular compound, is critical in modulating this activity.
The following table summarizes the binding affinities (Kᵢ, nM) for a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, which demonstrates how modifications at the 8-position alter the interaction with DAT, SERT, and NET. This provides a framework for understanding the likely cross-reactivity profile of this compound.
| Compound ID | 8-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22a | -H | 13.9 | 1020 | 2540 | 73 | 183 |
| 22d | -Propyl | 12.3 | 2430 | 4480 | 198 | 364 |
| 22e | -Cyclopropylmethyl | 4.0 | 4240 | 4590 | 1060 | 1148 |
| 22g | -4-Chlorobenzyl | 3.9 | 3630 | 5290 | 931 | 1358 |
| Cocaine | (Reference) | 267 | 310 | 540 | 1.16 | 2.02 |
| GBR 12909 | (Reference) | 1.2 | 3100 | 29 | 2583 | 24 |
| Data adapted from a study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives to illustrate the impact of the 8-position substitution on transporter affinity. Source: Carroll, F. I., et al. (2012). Further Structure-Activity Relationship Studies... at Monoamine Transporters.[7] |
From these data, it is evident that bulky and specific substitutions at the 8-position, such as a 4-chlorobenzyl group (structurally related to the benzyl group of the target compound), can confer high potency and selectivity for the dopamine transporter (DAT) over SERT and NET.[7]
Experimental Protocols
The gold standard for determining the binding affinity and cross-reactivity of compounds at monoamine transporters is the in vitro radioligand binding assay.[5][8]
Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the methodology for determining the binding affinity (Kᵢ) of a test compound, such as this compound, for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
1. Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the respective human transporter (hDAT, hSERT, or hNET).[8]
-
Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.
-
Radioligands:
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[9]
-
Wash Buffer: Ice-cold assay buffer.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine), scintillation counter, and scintillation cocktail.[9]
2. Membrane Preparation
-
Culture HEK293 cells expressing the target transporter to confluence.
-
Harvest and homogenize the cells in a cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[9]
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80 °C.[9]
3. Assay Procedure
-
The assay is performed in 96-well plates with a final volume of 250 µL per well.[9]
-
To each well, add the following in order:
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific control compound.
-
Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30 °C) with gentle agitation to reach equilibrium.[9]
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]
4. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]
Visualizations
Mechanism of Action at the Synapse
The primary mechanism for tropane alkaloid cross-reactivity at monoamine transporters involves the competitive inhibition of neurotransmitter reuptake. This blockage leads to an accumulation of neurotransmitters like dopamine in the synaptic cleft, enhancing downstream signaling.
Caption: Monoamine transporter inhibition by a tropane analog.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the radioligand binding assay used to determine transporter affinity.
References
- 1. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cocaine, reward, movement and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Cocaine Protonated When it Binds to the Dopamine Transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
For Immediate Use by Laboratory and Chemical Handling Professionals
This document provides critical safety and logistical information for the proper disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS No: 96901-92-7). Adherence to these procedures is essential to ensure the safety of personnel and the protection of the environment.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its hazard profile. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1]
Personal Protective Equipment (PPE) is mandatory when handling this substance.
| Hazard Classification | GHS Hazard Statements | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Safety goggles or face shield. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Use only in a well-ventilated area or with a fume hood. Respiratory protection may be required for large quantities or in case of insufficient ventilation. |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal facility.[1][2] Do not dispose of this chemical into drains or the environment.
Step 1: Segregation and Waste Collection
-
Designate a specific, clearly labeled, and sealed container for waste this compound.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Handling Small Spills
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like sawdust.
-
Carefully sweep or shovel the absorbed material into a designated hazardous waste container.
-
Ventilate the area of the spill.
Step 3: Managing Large Spills
-
For large spills, evacuate the area immediately.
-
If safe to do so, stop the leak.
-
Contain the spill using dikes or other barriers to prevent it from entering drains or waterways.
-
Follow your institution's emergency response protocol for large chemical spills.
Step 4: Decontamination
-
Thoroughly decontaminate all tools and equipment used in the handling and cleanup of this compound.
-
Wash contaminated clothing before reuse.[2]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS No. 96901-92-7). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Chemical Goggles | Required when there is a risk of splashing. | |
| Face Shield | Recommended in addition to goggles for splash protection. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or holes before use. |
| Skin and Body Protection | Laboratory Coat | Fully buttoned, with sleeves extending to the wrist. |
| Long-sleeved Clothing | To be worn under the laboratory coat. | |
| Closed-toe Shoes | Required for all laboratory work. | |
| Respiratory Protection | Fume Hood | All handling of the solid or solutions should be conducted in a certified chemical fume hood. |
| NIOSH-approved Respirator | Required if working outside of a fume hood or if ventilation is inadequate. |
2. Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the key steps.
Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.
3. Detailed Methodologies
a. Handling and Experimental Protocols:
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational.[3] Don all required PPE as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
b. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
c. Emergency Procedures:
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
In Case of a Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, such as vermiculite or sand. Scoop the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
